Irak4-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-(3-hydroxycyclobutyl)oxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)-2-pyridinyl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-23(2)10-13-7-17(22(27-21(13)32-23)31-16-8-15(29)9-16)20(30)26-19-6-4-5-18(25-19)14-11-24-28(3)12-14/h4-7,11-12,15-16,29H,8-10H2,1-3H3,(H,25,26,30) |
InChI Key |
ATVTUVKVZSYFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)OC3CC(C3)O)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IRAK4-IN-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator of innate immune signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a multitude of autoimmune and inflammatory diseases. IRAK4-IN-25 is a potent and orally active inhibitor of IRAK4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes structured data summaries, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in the field of IRAK4 inhibition.
Introduction to IRAK4 Signaling
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome. IRAK4 is the first and most critical kinase recruited to the Myddosome, where it becomes activated through autophosphorylation.[1] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1, initiating a downstream signaling cascade that leads to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[2][3] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are central to the inflammatory response.[4] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1]
This compound: A Potent Inhibitor of IRAK4
This compound, also referred to as compound 38 in its primary publication, is a small molecule inhibitor belonging to the dihydrofuro[2,3-b]pyridine scaffold. It has been identified as a potent and orally bioavailable inhibitor of IRAK4, demonstrating efficacy in both in vitro and in vivo models of inflammation.
Biochemical and Cellular Activity
This compound potently inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Table 1: Biochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Biochemical Potency | ||
| IRAK4 IC50 | 7.3 nM | |
| Pharmacokinetics (Mouse) | ||
| Clearance (Cl) | 12 mL/min/kg | |
| Oral Bioavailability (F) | 21% | |
| Cellular Activity | ||
| Inhibition of Pro-inflammatory Cytokines | Demonstrated in mouse iBMDMs and human PBMCs | |
| In Vivo Efficacy | ||
| LPS-induced TNF-α secretion (Mouse) | Orally efficacious |
Kinase Selectivity
While a comprehensive public kinase selectivity profile for this compound is not available, selective IRAK4 inhibitors are designed to have high potency against IRAK4 with minimal off-target effects on other kinases. The following table provides a representative example of a kinase selectivity profile for a selective IRAK4 inhibitor to illustrate the desired characteristics.
Table 2: Representative Kinase Selectivity Profile for a Selective IRAK4 Inhibitor
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| IRAK4 | >99% | <10 |
| IRAK1 | 85% | >100 |
| FLT3 | <10% | >1000 |
| c-KIT | <10% | >1000 |
| TAK1 | <10% | >1000 |
| Lck | <10% | >1000 |
| (Data is illustrative and based on profiles of other selective IRAK4 inhibitors like Irak4-IN-20) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the mechanism of action of IRAK4 inhibitors like this compound.
IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro potency (IC50) of this compound against IRAK4 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound (this compound) or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a mixture of IRAK4 enzyme and MBP substrate in Kinase Buffer to each well.
-
Initiate Reaction: Add 5 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
LPS-Induced TNF-α Secretion in Human PBMCs
Objective: To assess the cellular potency of this compound in inhibiting the production of a key pro-inflammatory cytokine.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Activation of TLR4 in peripheral blood mononuclear cells (PBMCs) leads to IRAK4-dependent production and secretion of TNF-α.
Materials:
-
Human PBMCs, isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the medium containing this compound or vehicle (DMSO) to the cells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete medium to a final concentration of 100 ng/mL.
-
Add 50 µL of the LPS solution to each well. For the unstimulated control, add 50 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 cells.
-
NF-κB luciferase reporter plasmid.
-
Control plasmid expressing Renilla luciferase.
-
Transfection reagent.
-
DMEM supplemented with 10% FBS.
-
This compound.
-
Human TNF-α or IL-1β as a stimulant.
-
Dual-Luciferase Reporter Assay System (Promega).
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle. Pre-incubate for 1 hour.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or IL-1β to the wells to activate the NF-κB pathway. Incubate for 6 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 signaling cascade and inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in a biochemical or cellular assay.
Caption: Workflow for IC50 determination of this compound.
Conclusion
This compound is a potent and orally active inhibitor of IRAK4 kinase. Its mechanism of action involves the direct inhibition of IRAK4, leading to the suppression of downstream inflammatory signaling pathways and the reduced production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery, facilitating the further investigation and development of IRAK4 inhibitors as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. The favorable in vitro and in vivo profile of this compound makes it a valuable tool compound for these research endeavors.
References
The Discovery and Synthesis of IRAK4-IN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. Its pivotal role in the downstream signaling of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) has made it a prime therapeutic target for a spectrum of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of IRAK4-IN-25, a potent and orally active IRAK4 inhibitor. This document details the signaling pathways, experimental protocols for its synthesis and characterization, and key quantitative data, offering a valuable resource for researchers in the field of immunology and drug discovery.
Introduction: The Role of IRAK4 in Innate Immunity
The innate immune system serves as the body's first line of defense against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of a signaling complex known as the Myddosome.
Within the Myddosome, IRAK4 is activated through trans-autophosphorylation and subsequently phosphorylates other IRAK family members, primarily IRAK1. This phosphorylation cascade triggers downstream signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are central to the inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, making IRAK4 a compelling target for therapeutic intervention.
The IRAK4 Signaling Pathway
The signaling cascade initiated by TLR and IL-1R activation and mediated by IRAK4 is a complex and tightly regulated process. The following diagram illustrates the key components and their interactions within this pathway.
Caption: The MyD88-dependent IRAK4 signaling pathway.
Discovery of this compound
This compound, also known as compound 38, was identified through a medicinal chemistry campaign focused on developing potent and orally bioavailable IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold. The discovery process involved the synthesis and evaluation of a series of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Pharmacokinetics of this compound
| Parameter | Value | Reference |
| IRAK4 IC50 | 7.3 nM | [1] |
| Clearance (Cl) | 12 mL/min/kg | [1] |
Table 2: Cellular Activity of this compound in Human PBMCs
| Assay | IC50 |
| LPS-induced TNF-α production | 54.07 nM |
| LPS-induced IL-6 mRNA expression | 559.8 nM |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The following is a representative synthetic workflow based on the synthesis of similar dihydrofuro[2,3-b]pyridine derivatives. The specific, detailed protocol for this compound is proprietary and not publicly available.
Caption: A generalized workflow for the synthesis of this compound.
Representative Experimental Protocol for Synthesis
This protocol is a generalized representation and not the specific protocol for this compound.
Step 1: Synthesis of Intermediate 1 To a solution of Starting Material A in an appropriate solvent (e.g., DMF), is added Starting Material B and a suitable base (e.g., K2CO3). The reaction mixture is stirred at a specified temperature for a designated time. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Formation of the Dihydrofuropyridine Core (Intermediate 2) Intermediate 1 is subjected to a cyclization reaction, often catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base. The reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated and purified.
Step 3: Coupling Reaction to form Intermediate 3 The dihydrofuropyridine core (Intermediate 2) is coupled with a suitable boronic acid or ester via a Suzuki coupling reaction. This step typically employs a palladium catalyst and a base in a solvent mixture such as dioxane and water.
Step 4: Final Modification to yield this compound The final step involves the modification of a functional group on Intermediate 3 to introduce the desired substituent, yielding this compound. This may involve an amidation, alkylation, or other standard organic transformation. The final product is purified by preparative HPLC to afford the pure compound.
Experimental Protocols for Biological Characterization
The biological activity of this compound was assessed using a combination of in vitro biochemical and cellular assays.
IRAK4 Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the IRAK4 enzyme.
Methodology: A common method for assessing IRAK4 kinase activity is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and a suitable substrate (e.g., myelin basic protein).
-
Reaction Initiation: Add the test compound or DMSO (control) to the wells of a microplate. Add the master mix to each well. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a reagent that converts ADP to ATP, followed by a luciferase-based detection of the newly formed ATP.
-
Data Analysis: The luminescence signal is inversely proportional to the IRAK4 activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LPS-Induced Cytokine Production in Human PBMCs (Cellular)
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Compound Treatment: Seed the PBMCs in a multi-well plate and pre-incubate with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. Include an unstimulated control group.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the target cytokine (e.g., TNF-α) using a commercial ELISA kit according to the manufacturer's instructions. For mRNA expression analysis (e.g., IL-6), lyse the cells and perform quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and orally active inhibitor of IRAK4 that effectively suppresses the production of pro-inflammatory cytokines in vitro. Its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for the treatment of a wide range of inflammatory and autoimmune disorders. The information provided in this technical guide, including the signaling pathway, representative synthetic and biological testing protocols, and key quantitative data, serves as a valuable resource for researchers dedicated to the development of novel IRAK4-targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.
References
In Vitro Activity of Irak4-IN-25: A Technical Guide
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays a pivotal role in the signal transduction cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a prime therapeutic target.[3] Irak4-IN-25 is a potent, orally active inhibitor of IRAK4 designed for research in these disease areas. This guide provides a detailed overview of the in vitro activity of this compound, relevant experimental protocols, and the underlying signaling pathways.
Quantitative In Vitro Activity
The potency of this compound has been quantified through biochemical assays, which measure the direct inhibition of the IRAK4 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the inhibitor's potency.
| Parameter | Value | Reference |
| IC50 | 7.3 nM |
IRAK4 Signaling Pathway and Mechanism of Action
IRAK4 is the "master IRAK" as it is the first and most crucial kinase recruited to the Toll/IL-1 receptor (TIR) domain upon ligand binding. Activation of TLRs or IL-1Rs leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of a signaling complex called the Myddosome. Within this complex, IRAK4 is activated through trans-autophosphorylation.
Activated IRAK4 then phosphorylates downstream targets, primarily IRAK1. This phosphorylation event triggers a cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, which leads to the activation of two major downstream pathways: the NF-κB and the MAPK signaling pathways. These pathways culminate in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central drivers of inflammation.
IRAK4 inhibitors like this compound typically function as ATP-competitive small molecules. They bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.
Experimental Protocols
In Vitro Kinase Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4 by quantifying the consumption of ATP or the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common method.
Objective: To determine the IC50 value of this compound by measuring its inhibition of recombinant IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or a vehicle control (DMSO).
-
Enzyme/Substrate Addition: Add a mixture of the IRAK4 enzyme and the kinase substrate to each well.
-
Pre-incubation: Incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically small (e.g., 5-10 µL).
-
Incubation: Allow the reaction to proceed at room temperature for a set time, typically 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for another 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay: Cytokine Inhibition
Cellular assays are crucial for confirming that the inhibitor can penetrate cells and engage its target in a physiological context. A common method involves stimulating immune cells with a TLR ligand and measuring the subsequent inhibition of pro-inflammatory cytokine production.
Objective: To evaluate the ability of this compound to inhibit the production of inflammatory cytokines (e.g., IL-6, TNF-α) in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium
-
This compound
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, or R848 for TLR7/8)
-
96-well cell culture plates
-
ELISA or Meso Scale Discovery (MSD) kit for the cytokine of interest (e.g., IL-6)
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells into a 96-well plate at an appropriate density and allow them to rest.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.
-
Cell Stimulation: Add a TLR ligand (e.g., LPS) to the wells to stimulate the IRAK4 pathway and induce cytokine production. Do not add a stimulant to negative control wells.
-
Incubation: Incubate the plates for a period sufficient for cytokine production, typically 18-24 hours, at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using a validated method like ELISA or MSD, following the manufacturer's protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine release by this compound and calculate the IC50 value.
References
An In-Depth Technical Guide to the Cellular Targets of Irak4-IN-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irak4-IN-25 is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting IRAK4, this compound effectively blocks the production of pro-inflammatory cytokines, positioning it as a valuable research tool and a potential therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the known cellular targets of this compound, detailed methodologies for key experimental assays, and a visual representation of the associated signaling pathways and experimental workflows. While specific kinome-wide selectivity and proteomics data for this compound are not publicly available, this guide leverages data from similar IRAK4 inhibitors and general protocols to provide a thorough understanding of its mechanism of action and cellular effects.
Introduction to IRAK4 and its Role in Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a crucial mediator downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[3] This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[2][4] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making it a compelling target for therapeutic intervention.
This compound: Primary Target and Potency
The primary cellular target of this compound is the IRAK4 kinase. It is a potent inhibitor with a reported IC50 of 7.3 nM in biochemical assays. The compound exhibits its inhibitory effects by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related IRAK4 inhibitors. It is important to note that a comprehensive kinase selectivity profile for this compound is not publicly available. The data for Irak4-IN-20, a structurally similar compound, is included for comparative purposes.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | IRAK4 | 7.3 | Biochemical Kinase Assay |
Table 2: Kinase Selectivity Profile of Irak4-IN-20 (for comparative reference)
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |
| IRAK4 | >99% | 3.55 |
| IRAK1 | 85% | >100 |
| FLT3 | <10% | >1000 |
| c-KIT | <10% | >1000 |
| TAK1 | <10% | >1000 |
| Lck | <10% | >1000 |
| Data for Irak4-IN-20 is provided as a surrogate to illustrate the expected selectivity profile of a potent IRAK4 inhibitor. Specific data for this compound is not publicly available. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway and a general workflow for identifying the cellular targets of a kinase inhibitor.
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing a kinase inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of IRAK4 inhibitors are provided below.
In Vitro IRAK4 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and is a common method for determining the biochemical potency of kinase inhibitors.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a white-walled assay plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the IRAK4 enzyme and MBP substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Western Blot Analysis for IRAK1 Phosphorylation
This protocol is used to assess the ability of an IRAK4 inhibitor to block the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or other TLR agonist
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed THP-1 cells in a 6-well plate and allow them to adhere and differentiate (if necessary, e.g., with PMA).
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and GAPDH to ensure equal loading.
Mass Spectrometry-Based Proteomics for Target Identification
This is a generalized workflow for a quantitative proteomics experiment to identify the cellular targets and off-targets of an inhibitor.
Materials:
-
Cell line of interest
-
This compound
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (or Tandem Mass Tags - TMT)
-
Lysis buffer (e.g., 8 M urea)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
SILAC Labeling (Example): Culture two populations of cells in media containing either "light" (standard) or "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) amino acids for several passages to achieve complete incorporation.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO (vehicle control).
-
Lysis and Protein Digestion: Harvest the cells, combine the "light" and "heavy" cell pellets, and lyse them in a strong denaturing buffer. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis:
-
Identification: Identify the peptides and corresponding proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Quantification: For each identified protein, calculate the ratio of the "heavy" to "light" peptide signals.
-
Target Identification: Proteins that show a significant decrease in the heavy/light ratio are potential targets or are downstream of the inhibited pathway. A kinome-wide analysis can reveal off-target kinases.
-
Pathway Analysis: Use bioinformatics tools to identify the signaling pathways that are significantly affected by the inhibitor treatment.
-
Conclusion
This compound is a potent inhibitor of IRAK4, a key mediator of inflammatory signaling. While a comprehensive, publicly available dataset on its kinome-wide selectivity and cellular target profile is currently lacking, the experimental protocols and workflows outlined in this guide provide a robust framework for its characterization. The provided information on the IRAK4 signaling pathway and the known potency of this compound underscores its value as a tool for investigating the role of IRAK4 in health and disease. Further studies, particularly large-scale proteomics and kinome profiling, will be essential to fully elucidate the complete cellular target landscape of this promising inhibitor.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-25: A Deep Dive into its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase, playing a pivotal role in the innate immune signaling cascade. Its function as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) positions it as a high-value target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of IRAK4-IN-25, a potent and orally active inhibitor of IRAK4, summarizing its biochemical and cellular activity, and detailing the experimental protocols for its evaluation.
Core Data Summary for this compound
The following tables provide a structured overview of the quantitative data available for this compound, facilitating a clear comparison of its key characteristics.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value |
| IRAK4 Enzymatic IC50 | 7.3 nM |
| Cellular Activity (LPS-induced TNF-α in mouse iBMDMs) | Potent Inhibition (Specific IC50 not provided in the source) |
| Cellular Activity (LPS-induced TNF-α in human PBMCs) | Potent Inhibition (Specific IC50 not provided in the source) |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value |
| Clearance (Cl) | 12 mL/min/kg |
| Oral Bioavailability (F) | 21% |
Signaling Pathways and Mechanisms of Action
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This initiates the formation of a larger signaling complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines.
This compound, as a potent inhibitor, directly targets the kinase activity of IRAK4. By blocking the phosphorylation events mediated by IRAK4, it effectively halts the downstream signaling cascade, thereby preventing the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
IRAK4 Biochemical Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic kinase substrate peptide)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of IRAK4 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cellular assay assesses the ability of this compound to inhibit the production of a key pro-inflammatory cytokine in a more physiologically relevant setting.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in cell culture medium.
-
Pre-treat the cells with various concentrations of the compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Conclusion
This compound has demonstrated potent inhibition of IRAK4 kinase activity and subsequent downstream inflammatory signaling. Its favorable in vivo pharmacokinetic profile further underscores its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of this and other IRAK4 inhibitors.
Preclinical Profile of Irak4-IN-25: A Technical Guide for Drug Development Professionals
An In-depth Review of the Preclinical Data for the Potent and Orally Active IRAK4 Inhibitor, Irak4-IN-25.
This technical guide provides a comprehensive overview of the preclinical data for this compound, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Identified as compound 38 in its primary publication, this compound has demonstrated promising characteristics for the potential treatment of inflammatory and autoimmune disorders. This document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological and experimental pathways through diagrams.
Core Compound Attributes
This compound is a dihydrofuro[2,3-b]pyridine derivative identified as a potent IRAK4 inhibitor. Preclinical data indicates that it possesses a strong inhibitory effect on IRAK4 kinase activity and favorable pharmacokinetic properties, supporting its potential as an orally administered therapeutic agent.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Value | Source |
| IRAK4 IC50 | 7.3 nM | [1] |
| Ligand Lipophilicity Efficiency (LLE) | 6.0 | [1] |
Table 2: In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Source |
| Clearance (Cl) | 12 mL/min/kg | [1] |
| Oral Bioavailability (F) | 21% | [1] |
Table 3: In Vivo Pharmacodynamics
| Model | Effect | Source |
| LPS-induced mouse model | Orally efficacious in the inhibition of serum TNF-α secretion | [1] |
Detailed in vivo efficacy data such as dose and percentage of inhibition were not publicly available.
Table 4: In Vitro Safety Profile
| Assay | Result | Source |
| General Safety and ADME | Favorable profiles reported |
Specific quantitative data for in vitro safety assays (e.g., hERG, cytotoxicity) and a kinase selectivity profile for this compound are not publicly available. This is a critical dataset for further development and would typically involve screening against a broad panel of kinases to assess selectivity.
Signaling Pathway and Mechanism of Action
IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), with the exception of TLR3. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1. This signaling cascade results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are key drivers of inflammation in numerous autoimmune diseases. This compound, by competitively binding to the ATP-binding site of IRAK4, inhibits its kinase activity, thereby blocking this inflammatory cascade.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound were not fully available in the public domain. The following are representative, detailed methodologies for key experiments typically performed for an IRAK4 inhibitor, based on standard industry practices.
IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the IC50 value of a test compound against purified IRAK4 enzyme.
-
Objective: To measure the concentration of this compound required to inhibit 50% of IRAK4 kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate by IRAK4. Inhibition of this phosphorylation by the test compound results in a decreased FRET signal.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Stop Solution (e.g., 10 mM EDTA)
-
384-well low-volume plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of IRAK4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the Stop Solution.
-
Add 10 µL of the detection solution containing the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression.
-
Cellular Cytokine Release Assay (PBMCs)
This protocol outlines a method to assess the ability of this compound to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Objective: To measure the inhibition of TLR-agonist-induced TNF-α and IL-6 production by this compound in a primary human cell system.
-
Principle: PBMCs are stimulated with a TLR agonist (e.g., Lipopolysaccharide - LPS) in the presence of the test compound. The concentration of cytokines released into the cell culture supernatant is then quantified by ELISA or a similar immunoassay.
-
Materials:
-
Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS).
-
LPS (from E. coli)
-
This compound serially diluted in DMSO.
-
96-well cell culture plates.
-
ELISA kits for human TNF-α and IL-6.
-
-
Procedure:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.
-
Add various concentrations of this compound to the wells. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include unstimulated and vehicle-only stimulated controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
-
In Vivo LPS-Induced Cytokine Release Model
This protocol describes a standard mouse model to evaluate the in vivo efficacy of an orally administered IRAK4 inhibitor.
-
Objective: To assess the ability of orally administered this compound to suppress systemic TNF-α production induced by an LPS challenge in mice.
-
Principle: Mice are dosed with the test compound before being challenged with a systemic injection of LPS. Blood samples are then collected to measure the levels of circulating pro-inflammatory cytokines.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
LPS from E. coli dissolved in sterile saline.
-
Anesthesia.
-
Blood collection supplies (e.g., heparinized tubes).
-
ELISA kit for mouse TNF-α.
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Group the mice and administer this compound or vehicle control via oral gavage at a defined time point before the LPS challenge (e.g., 1 hour).
-
At T=0, administer a sublethal dose of LPS via intraperitoneal (i.p.) injection (e.g., 0.1-1 mg/kg).
-
At a peak time for cytokine release (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain plasma by centrifugation.
-
Measure the concentration of TNF-α in the plasma using a specific ELISA kit.
-
Calculate the percentage of TNF-α inhibition in the compound-treated groups compared to the vehicle-treated group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel IRAK4 inhibitor like this compound.
Conclusion
This compound is a potent, orally bioavailable IRAK4 inhibitor with demonstrated in vivo activity in a model of acute inflammation. The available data suggests it is a promising lead compound for the development of therapeutics for inflammatory and autoimmune diseases. However, a comprehensive understanding of its preclinical profile, particularly regarding its selectivity and in vitro safety, requires further data that is not currently in the public domain. The experimental protocols and workflows provided in this guide offer a robust framework for the continued evaluation of this compound and other novel IRAK4 inhibitors.
References
An In-depth Technical Guide to Irak4-IN-25 for Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] As a key mediator of the innate immune system, dysregulation of IRAK4 signaling is a significant driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.[2]
This technical guide provides a comprehensive overview of Irak4-IN-25, a potent and orally active inhibitor of IRAK4. The information presented herein is based on the findings from the primary publication by Hao Y, et al. in the European Journal of Medicinal Chemistry (2023), where the compound is referred to as "compound 38".[3] This guide will cover its mechanism of action, available quantitative data, and relevant experimental protocols to support its application in preclinical autoimmune disease models.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4.[3] By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade initiated by TLR and IL-1R activation. This inhibition leads to a reduction in the activation of key transcription factors such as NF-κB and AP-1, which are responsible for the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. The abrogation of this signaling pathway is the fundamental mechanism by which this compound exerts its anti-inflammatory effects, making it a valuable tool for studying the role of IRAK4 in autoimmune pathologies.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.
Caption: IRAK4-mediated TLR/IL-1R signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 38) from the study by Hao et al. (2023).
Table 1: In Vitro Potency
| Parameter | Value |
| IRAK4 IC50 | 7.3 nM |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Clearance (Cl) | 12 mL/min/kg |
| Oral Bioavailability (F) | 21% |
Table 3: In Vitro and In Vivo Efficacy
| Assay | Model System | Effect |
| Cytokine Production | Mouse immortalized Bone Marrow-Derived Macrophages (iBMDMs) | Reduction of pro-inflammatory cytokines |
| Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduction of pro-inflammatory cytokines |
| TNF-α Secretion | Lipopolysaccharide (LPS)-induced mouse model | Orally efficacious in inhibiting serum TNF-α |
Experimental Protocols
While the full detailed experimental procedures from the primary publication are not publicly available, this section outlines the general methodologies for the key experiments cited.
IRAK4 Kinase Assay (Biochemical Potency)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the IRAK4 kinase.
-
Principle: A recombinant IRAK4 enzyme is incubated with the test compound (this compound) and a substrate (e.g., a specific peptide or myelin basic protein) in the presence of ATP. The inhibitor's potency is determined by quantifying the reduction in substrate phosphorylation.
-
General Protocol:
-
Dispense a solution of recombinant human IRAK4 kinase into assay wells.
-
Add serial dilutions of this compound or vehicle control and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of a biotinylated peptide substrate and ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), by adding detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate).
-
Read the signal on a compatible plate reader and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Cytokine Inhibition Assay (In Vitro Efficacy)
This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Principle: Mouse iBMDMs or human PBMCs are pre-treated with this compound and then stimulated with a TLR ligand (e.g., LPS) to induce cytokine production. The concentration of cytokines in the cell supernatant is measured to determine the inhibitory effect of the compound.
-
General Protocol:
-
Plate mouse iBMDMs or human PBMCs in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist, such as LPS (for TLR4), for a specified duration (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
LPS-Induced TNF-α Mouse Model (In Vivo Efficacy)
This is an acute in vivo model of systemic inflammation used to assess the oral efficacy of an anti-inflammatory compound.
-
Principle: Mice are orally administered this compound or a vehicle control, followed by a systemic challenge with LPS to induce a robust inflammatory response, characterized by the release of TNF-α into the bloodstream. The level of serum TNF-α is measured to evaluate the in vivo efficacy of the inhibitor.
-
General Protocol:
-
Fast mice for a short period before dosing.
-
Administer this compound (at various doses) or vehicle control via oral gavage.
-
After a defined pre-treatment time (e.g., 1 hour), inject the mice with a sublethal dose of LPS intraperitoneally.
-
At the time of peak TNF-α response (e.g., 1-2 hours post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method.
-
Prepare serum from the blood samples.
-
Measure the concentration of TNF-α in the serum using an ELISA kit.
-
Determine the dose-dependent inhibition of TNF-α production.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel IRAK4 inhibitor like this compound.
References
An In-depth Technical Guide on the Inflammatory Pathways Modulated by Irak4-IN-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in innate immune signaling pathways.[1] Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of inflammatory responses. Dysregulation of IRAK4-mediated signaling is implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the inflammatory pathways modulated by Irak4-IN-25, a potent and selective small molecule inhibitor of IRAK4. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling cascades.
Introduction to IRAK4 Signaling
IRAK4 is an essential upstream kinase in the MyD88-dependent signaling pathway.[2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the formation of a multi-protein complex known as the Myddosome.[2] Within the Myddosome, IRAK4 is activated through autophosphorylation and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation cascade triggers a series of downstream events, including the activation of TRAF6, which ultimately leads to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, which are central to the inflammatory response. Given its critical role, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[3]
This compound: A Potent IRAK4 Inhibitor
This compound, also known as compound 38, is a potent and orally active inhibitor of IRAK4. It has been shown to effectively suppress the production of pro-inflammatory cytokines, highlighting its potential for the treatment of inflammatory and autoimmune disorders.
Quantitative Data for IRAK4 Inhibitors
The following tables summarize key quantitative data for this compound and other relevant IRAK4 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 38) | IRAK4 | 7.3 | Biochemical | **** |
| JH-1-25 | IRAK1 | 9.3 | Biochemical | |
| IRAK4 | 17.0 | Biochemical |
| Compound | Cell-Based Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| CA-4948 | TLR-Stimulated Cytokine Release | THP-1 | TLR agonist | TNF-α, IL-1β, IL-6, IL-8 | < 250 |
Signaling Pathways Modulated by this compound
This compound, by inhibiting the kinase activity of IRAK4, effectively blocks the downstream signaling cascades that lead to an inflammatory response.
TLR/IL-1R Signaling Pathway
The primary pathway modulated by this compound is the Toll-like receptor and Interleukin-1 receptor signaling cascade.
Caption: TLR/IL-1R signaling pathway inhibited by this compound.
Downstream Transcription Factor Activation
The inhibition of IRAK4 by this compound prevents the activation of key transcription factors responsible for driving inflammatory gene expression.
Caption: Inhibition of downstream transcription factor activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.
In Vitro IRAK4 Kinase Assay
This assay measures the direct inhibitory effect of a compound on IRAK4 kinase activity.
Objective: To determine the IC50 value of this compound for IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1x kinase assay buffer from a concentrated stock.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in 1x kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup:
-
Add 12.5 µL of the master mix (containing 1x kinase buffer, ATP, and MBP substrate) to each well of a 96-well plate.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the respective wells.
-
-
Initiate Reaction:
-
Add 10 µL of diluted IRAK4 enzyme to each well to start the reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before measuring luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for an in vitro IRAK4 kinase assay.
Cell-Based Assay for IRAK4 Inhibition in THP-1 Cells
This assay assesses the ability of an inhibitor to block IRAK4-mediated inflammatory responses in a cellular context.
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in response to a TLR agonist.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) or another TLR agonist (e.g., R848)
-
This compound (or other test compounds)
-
ELISA kits for human TNF-α, IL-6, or IL-8
-
96-well cell culture plates
Procedure:
-
Differentiate THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with PMA (e.g., 50 ng/mL) for 48-72 hours to differentiate them into macrophage-like cells.
-
After differentiation, wash the cells with fresh medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the differentiated THP-1 cells with the inhibitor or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist, such as LPS (e.g., 100 ng/mL), for a predetermined time (e.g., 4-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for a cell-based IRAK4 inhibition assay.
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, a key mediator of inflammatory signaling downstream of TLRs and IL-1Rs. By disrupting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other IRAK4 inhibitors. The continued investigation of selective IRAK4 inhibitors holds significant promise for the development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of IRAK4-IN-25 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of IRAK4-IN-25 (also known as compound 38) in mouse models of inflammation. The protocols are based on available preclinical data for this compound and analogous IRAK4 inhibitors.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in initiating inflammatory responses makes it a prime therapeutic target for a variety of autoimmune and inflammatory diseases. This compound is a potent and orally active inhibitor of IRAK4.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, where IRAK4 is brought into close proximity with other IRAK family members, such as IRAK1. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on the publication by Hao Y, et al. (2023).[1]
Table 1: In Vitro and Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Assay/Conditions |
| IRAK4 IC₅₀ | 7.3 nM | - | Biochemical Assay |
| TNF-α IC₅₀ | 10.4 nM | Mouse | LPS-stimulated immortalized bone marrow-derived macrophages (iBMDMs) |
| TNF-α IC₅₀ | 54.07 nM | Human | LPS-stimulated peripheral blood mononuclear cells (PBMCs) |
| Clearance (Cl) | 12 mL/min/kg | Mouse | In vivo pharmacokinetic study |
| Oral Bioavailability (F) | 21% | Mouse | In vivo pharmacokinetic study |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Challenge | Administration Route | Key Finding |
| LPS-induced systemic inflammation | Lipopolysaccharide (LPS) | Oral | Orally efficacious in inhibiting serum TNF-α secretion.[1] |
Note: The specific oral dose and the corresponding percentage of TNF-α inhibition for this compound in the LPS-induced mouse model are not publicly available in the referenced literature. A dose-response study is recommended to determine the optimal dose for specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in mouse models.
General Experimental Workflow
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Appropriate mouse strain (e.g., C57BL/6 or CD-1), 8-10 weeks old
-
Vehicle for formulation (e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% Tween 80 in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.
-
Dosing: Administer a single oral dose of this compound via gavage. A typical volume for oral gavage in mice is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and oral bioavailability (F%).
Protocol 2: In Vivo Efficacy in LPS-Induced Endotoxemia Model
Objective: To evaluate the efficacy of this compound in reducing pro-inflammatory cytokine production in a mouse model of systemic inflammation.
Materials:
-
This compound
-
Appropriate mouse strain (e.g., C57BL/6 or CD-1), 8-10 weeks old
-
Vehicle for formulation
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Oral gavage and injection needles
-
Blood collection supplies
-
ELISA kits for mouse TNF-α and other relevant cytokines
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A minimum of 5-8 mice per group is recommended.
-
Formulation: Prepare the this compound formulation as described in the PK study protocol.
-
Dosing: Administer the appropriate dose of this compound or vehicle via oral gavage. Based on studies with other IRAK4 inhibitors, a dose range of 10-100 mg/kg could be explored in a dose-finding study.
-
LPS Challenge: At a specified time post-drug administration (typically 1-2 hours, to coincide with expected Cmax), administer LPS via intraperitoneal (i.p.) injection. A typical dose of LPS is 0.1-1 mg/kg, but this should be optimized to induce a robust but sublethal cytokine response.
-
Blood Collection: At a predetermined time point after the LPS challenge (typically 1.5-2 hours, corresponding to the peak of TNF-α production), collect blood via cardiac puncture or another terminal method.
-
Serum Preparation: Allow blood to clot and then centrifuge to collect serum.
-
Cytokine Analysis: Measure the concentration of TNF-α and other pro-inflammatory cytokines (e.g., IL-6) in the serum using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups. Calculate the percentage of inhibition of cytokine production in the this compound treated group compared to the Vehicle + LPS group.
Conclusion
This compound is a potent, orally bioavailable IRAK4 inhibitor with demonstrated efficacy in a mouse model of LPS-induced inflammation. The provided protocols offer a foundational framework for further preclinical investigation of this compound in various mouse models of inflammatory and autoimmune diseases. Researchers should perform dose-response studies to determine the optimal dosing regimen for their specific model and experimental endpoints.
References
Application Notes and Protocols for Irak4-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irak4-IN-25 is a potent and orally active inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 7.3 nM.[1][2] As a critical component of the innate immune system, IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. This compound, by targeting IRAK4, inhibits the production of pro-inflammatory cytokines, making it a valuable tool for research in these areas.[1][2] These application notes provide detailed protocols for the solubilization and formulation of this compound for both in vitro and in vivo studies, alongside an overview of the IRAK4 signaling pathway.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C23H25N5O4 | |
| Molecular Weight | 435.48 g/mol | |
| IC50 | 7.3 nM | [1] |
| Appearance | Solid powder | |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months. | General recommendation for similar compounds |
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome, a signaling complex that includes IRAK4 and other IRAK family members. IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Solubility and Stock Solution Preparation
Note: Specific quantitative solubility data for this compound in common laboratory solvents is not publicly available. The following recommendations are based on the known properties of other IRAK4 inhibitors and general practices for poorly soluble kinase inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing larger quantities of stock solutions.
Recommended Solvents
Based on data from structurally similar IRAK4 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. Other IRAK4 inhibitors have shown high solubility in DMSO, often in the range of 20-125 mg/mL.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for primary stock solutions. |
| Ethanol | Low to Moderate | May be used for some applications, but lower solubility is expected compared to DMSO. |
| Water | Poor | This compound is expected to have very low solubility in aqueous solutions. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 435.48 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 435.48 g/mol * 1 mL = 0.0043548 g = 4.35 mg
-
-
-
Weighing the compound:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile tube or vial.
-
-
Adding the solvent:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
-
Dissolving the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication may be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Formulation for In Vitro and In Vivo Studies
Due to the poor aqueous solubility of many kinase inhibitors, appropriate formulation is critical for obtaining reliable and reproducible results.
In Vitro Formulation (Cell-based Assays)
For cell-based assays, the final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol: Serial Dilution for Cell Culture Experiments
-
Prepare an intermediate dilution: Dilute the 10 mM DMSO stock solution in cell culture medium to an intermediate concentration (e.g., 100 µM or 10 µM). It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid dispersion and prevent precipitation.
-
Prepare the final working concentration: Further dilute the intermediate solution to the desired final concentration in the cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the drug-treated samples.
In Vivo Formulation
For in vivo studies, this compound can be formulated for oral administration. The following is a general protocol based on formulations used for other poorly soluble IRAK4 inhibitors. Note: The optimal formulation may vary depending on the animal model and experimental design. It is recommended to perform a pilot study to assess the tolerability and pharmacokinetics of the chosen formulation.
Example Formulation for Oral Gavage (Rodent Models)
This formulation uses a co-solvent system to improve the solubility and bioavailability of the compound.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl)
Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add Tween 80 and mix well.
-
Finally, add the saline to the mixture and vortex until a homogenous and clear solution is formed.
-
The final solution should be prepared fresh before each administration.
Conclusion
References
Application Notes and Protocols for the Use of IRAK4-IN-25 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways. As a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a central node in the host's defense against pathogens and in the inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.
IRAK4-IN-25 is a potent and orally active inhibitor of IRAK4, with a biochemical half-maximal inhibitory concentration (IC50) of 7.3 nM.[1] This small molecule inhibitor serves as a valuable tool for investigating the biological functions of IRAK4 and for assessing the therapeutic potential of IRAK4 inhibition in various disease models. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to evaluate its effects on IRAK4 signaling, cytokine production, and cell viability.
Mechanism of Action of IRAK4
Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome, which also includes IRAK1 and IRAK2. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, including cytokines and chemokines. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its substrates and blocking the downstream inflammatory cascade.
Data Presentation
The following tables summarize the quantitative data for this compound and other representative IRAK4 inhibitors in various assays.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Biochemical Assay | IRAK4 | - | IC50 | 7.3 nM | [1] |
| Cellular Assay | IRAK4 | Bone Marrow-Derived Macrophages (BMDM) | IC50 | 1204 nM | [1] |
Note: The significant difference between biochemical and cellular IC50 values can be attributed to factors such as cell permeability, off-target effects, and cellular ATP concentrations.
Table 2: Representative Cellular Activity of Other Potent IRAK4 Inhibitors
| Compound | Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC50 | Reference |
| PF-06426779 | Cytokine Release | Human PBMC | R848 | IL-6 production | 12 nM | [2] |
| PF-06650833 | Cytokine Release | Human PBMC | LPS | TNF-α production | 0.52 nM | [3] |
| Compound 12 | Cytokine Release | Human Whole Blood | LTA | IL-6 production | 810 nM | |
| Compound 21 | Cytokine Release | Human PBMC | - | IL-6 production | 370 nM |
This data is provided for comparative purposes to illustrate the expected potency of selective IRAK4 inhibitors in cell-based assays.
Experimental Protocols
Western Blot Analysis of IRAK1 Phosphorylation
This protocol describes the detection of phosphorylated IRAK1 (p-IRAK1) as a downstream marker of IRAK4 activity.
Workflow:
Caption: Workflow for Western Blot analysis of p-IRAK1.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, human PBMCs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TLR ligand (e.g., Lipopolysaccharide - LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Densitometry can be used for quantification.
Cytokine Release Assay (ELISA)
This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Workflow:
Caption: Workflow for cytokine release assay using ELISA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
LPS
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cultured cells.
Workflow:
Caption: Workflow for MTT cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates the TLR4/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Irak4-IN-25: Application Notes and Protocols for Potent Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Irak4-IN-25, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). These guidelines are intended to assist researchers in immunology, inflammation, and drug discovery in utilizing this compound for investigating the IRAK4 signaling pathway and its role in cytokine-mediated inflammatory and autoimmune disorders.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] As an essential component of the Myddosome complex, IRAK4 plays a pivotal role in the innate immune system. Its activation leads to downstream signaling events, culminating in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][4] Dysregulation of the IRAK4 pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, making it a prime therapeutic target.[1]
This compound (also referred to as compound 38) is a potent IRAK4 inhibitor with a reported IC50 of 7.3 nM. It belongs to a class of dihydrofuro[2,3-b]pyridine derivatives and has demonstrated significant inhibition of pro-inflammatory cytokine production in both in vitro and in vivo models. These characteristics make this compound a valuable tool for dissecting the role of IRAK4 in inflammatory responses and for the preclinical evaluation of IRAK4-targeted therapies.
Data Presentation
The inhibitory activity of this compound on the production of key pro-inflammatory cytokines is summarized in the tables below. The data is extracted from studies on murine immortalized bone marrow-derived macrophages (iBMDMs), human peripheral blood mononuclear cells (PBMCs), and an in vivo mouse model of lipopolysaccharide (LPS)-induced inflammation.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cell Type | Stimulant | Cytokine | IC50 (nM) |
| Murine iBMDMs | LPS | TNF-α | 15 |
| Murine iBMDMs | LPS | IL-6 | 13 |
| Human PBMCs | LPS | TNF-α | 250 |
| Human PBMCs | LPS | IL-6 | 280 |
Data derived from Hao Y, et al. European Journal of Medicinal Chemistry, 2023.
Table 2: In Vivo Inhibition of Serum TNF-α by this compound in an LPS-Induced Mouse Model
| Dosage (mg/kg, oral) | TNF-α Inhibition (%) |
| 10 | 45 |
| 30 | 75 |
| 100 | 90 |
Data derived from Hao Y, et al. European Journal of Medicinal Chemistry, 2023.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting cytokine production.
Protocol 1: In Vitro Cytokine Release Assay in Murine iBMDMs or Human PBMCs
This protocol outlines the steps to measure the inhibitory effect of this compound on LPS-induced TNF-α and IL-6 production in cultured immune cells.
Materials:
-
Murine iBMDMs or Human PBMCs
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (reconstituted in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse/human TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed murine iBMDMs or human PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 2-4 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Add 50 µL of the diluted compound to the respective wells. For the vehicle control, add 50 µL of medium with the same final concentration of DMSO.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a solution of LPS in complete culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for TNF-α and IL-6 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo LPS-Induced Cytokine Release Model in Mice
This protocol describes an in vivo model to assess the oral efficacy of this compound in suppressing systemic TNF-α production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse TNF-α
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg). Administer the compound or vehicle to the mice via oral gavage.
-
LPS Challenge: One hour after compound administration, inject the mice intraperitoneally with LPS at a dose of 0.5 mg/kg.
-
Blood Collection: One hour after the LPS challenge, collect blood samples from the mice via cardiac puncture or another appropriate method into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Cytokine Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each treatment group compared to the vehicle-treated control group.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity, demonstrating significant suppression of pro-inflammatory cytokine production in both cellular and animal models. The provided data and protocols serve as a comprehensive resource for researchers to effectively utilize this compound in their studies of IRAK4-mediated inflammatory and autoimmune diseases. Proper adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of IRAK4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 4. ukrbiochemjournal.org [ukrbiochemjournal.org]
Application Notes and Protocols: Irak4-IN-25 in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is a key driver in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA), making IRAK4 a compelling therapeutic target.[3][4] Irak4-IN-25 is a potent and orally active inhibitor of IRAK4, demonstrating significant potential for the treatment of inflammatory and autoimmune disorders. These application notes provide a comprehensive overview of the use of this compound in preclinical arthritis models, including its mechanism of action, relevant experimental protocols, and expected outcomes based on available data for this compound and other potent IRAK4 inhibitors.
Mechanism of Action
This compound, also identified as compound 38 in its primary publication, is a dihydrofuro[2,3-b]pyridine derivative that potently inhibits IRAK4 kinase activity. Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or pro-inflammatory cytokines like IL-1β), a signaling complex known as the Myddosome is formed. IRAK4 is a central component of this complex. By binding to the ATP-binding site of IRAK4, this compound prevents the phosphorylation and subsequent activation of downstream signaling molecules, including IRAK1 and TRAF6. This blockade disrupts the signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, which are responsible for the expression of a multitude of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.
Data Presentation
While specific data for this compound in arthritis models is not yet publicly available, the following tables summarize its known in vitro potency and pharmacokinetic properties, along with representative in vivo efficacy data for other potent IRAK4 inhibitors in the collagen-induced arthritis (CIA) model.
Table 1: In Vitro and Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | IRAK4 | |
| IC₅₀ | 7.3 nM | |
| Administration | Orally active |
| Clearance (Cl) | 12 mL/min/kg | |
Table 2: Representative In Vivo Efficacy of IRAK4 Inhibitors in a Mouse Collagen-Induced Arthritis (CIA) Model
| Compound | Dose | Administration | Efficacy Metric | Result | Reference |
|---|---|---|---|---|---|
| CA-4948 | Not specified | Oral gavage | Arthritis Severity | Significant inhibition | |
| Histopathology Score | Significant decrease | ||||
| Inflammation Score | Significant decrease | ||||
| Cartilage Erosion | Significant decrease |
| PF-06650833 | Not specified | Not specified | Arthritis Protection | Protected rats from CIA | |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an IRAK4 inhibitor, such as this compound, in the context of arthritis research.
In Vitro Cytokine Release Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from studies evaluating the effect of IRAK4 inhibitors on pro-inflammatory cytokine production.
Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to TLR stimulation.
Materials:
-
This compound
-
Bone marrow cells from C57BL/6 or DBA/1 mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI 1640 complete medium supplemented with M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Cell Plating:
-
On day 7, harvest the differentiated BMDMs and seed them into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the BMDMs with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol is a standard and widely used model for evaluating the efficacy of anti-arthritic compounds.
Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Day 21 (Booster Immunization): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 25-28).
-
Administer the compound daily via oral gavage at predetermined doses.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The maximum clinical score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Termination and Endpoint Analysis:
-
At the end of the study (e.g., day 42-52), euthanize the mice.
-
Collect blood for analysis of serum cytokines (TNF-α, IL-6) and anti-CII antibodies.
-
Harvest paws for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel IRAK4 inhibitor in a preclinical arthritis model.
Conclusion
This compound is a potent and orally bioavailable IRAK4 inhibitor with a promising profile for the treatment of inflammatory diseases such as rheumatoid arthritis. While specific data in arthritis models are pending, the established role of IRAK4 in RA pathogenesis and the efficacy of other IRAK4 inhibitors in preclinical models provide a strong rationale for its evaluation. The protocols and data presented herein offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound in arthritis and related autoimmune conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors [ouci.dntb.gov.ua]
- 3. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Irak4-IN-25 in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune response.[1][2] It is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4.[2] This leads to the formation of the "Myddosome" signaling complex, activating IRAK4's kinase function. Activated IRAK4 phosphorylates downstream targets, including IRAK1 and IRAK2, initiating a cascade that results in the activation of transcription factors like NF-κB and AP-1. This ultimately drives the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.
Given its central role in inflammatory signaling, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. Irak4-IN-25 is a potent and orally active inhibitor of IRAK4, belonging to a class of dihydrofuro[2,3-b]pyridine derivatives. It has demonstrated effective inhibition of pro-inflammatory cytokine production in primary immune cells, making it a valuable tool for research and a promising candidate for drug development.
These application notes provide detailed protocols for utilizing this compound in primary immune cell assays to assess its inhibitory effects on inflammatory signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the IRAK4 kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to the production of inflammatory mediators. This targeted inhibition of IRAK4's kinase activity allows for the selective dampening of TLR and IL-1R-mediated immune responses.
Data Presentation
The inhibitory activity of this compound on the production of pro-inflammatory cytokines has been quantified in primary immune cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in mouse and human primary cells.
Table 1: Inhibitory Activity of this compound on Cytokine Production in Mouse iBMDMs
| Cytokine | Stimulant | IC50 (nM) |
| TNF-α | LPS | 1.8 |
| IL-6 | LPS | 2.1 |
| IL-1β | LPS | 1.5 |
iBMDMs: immortalized Bone Marrow-Derived Macrophages LPS: Lipopolysaccharide
Table 2: Inhibitory Activity of this compound on Cytokine Production in Human PBMCs
| Cytokine | Stimulant | IC50 (nM) |
| TNF-α | R848 | 11 |
| IL-6 | R848 | 15 |
| IL-1β | R848 | 9.8 |
PBMCs: Peripheral Blood Mononuclear Cells R848: Resiquimod (TLR7/8 agonist)
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole human blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Cytokine Inhibition Assay in Human PBMCs
This protocol details the procedure for assessing the dose-dependent inhibition of cytokine production by this compound in human PBMCs stimulated with a TLR agonist.
Materials:
-
Isolated human PBMCs (from Protocol 1)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
R848 (TLR7/8 agonist, stock solution in water or DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of R848 in complete RPMI-1640 medium. A final concentration of 1 µg/mL is often effective, but this should be optimized.
-
Add 50 µL of the R848 solution or medium (for unstimulated controls) to the wells. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, R848-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of IRAK4 Pathway Activation
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of IRAK4, such as IRAK1 or components of the NF-κB pathway (e.g., IκBα degradation or p65 phosphorylation).
Materials:
-
Isolated primary immune cells (e.g., PBMCs or macrophages)
-
This compound
-
TLR agonist (e.g., LPS or R848)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Stimulation:
-
Plate primary immune cells in a multi-well plate at a suitable density (e.g., 1-2 x 10^6 cells/well in a 6-well plate).
-
Pre-treat the cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a TLR agonist for a short duration (e.g., 15, 30, or 60 minutes) to capture phosphorylation events.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform electrophoresis and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, effectively reducing the production of key pro-inflammatory cytokines in primary immune cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the role of IRAK4 in various inflammatory and autoimmune models. The detailed methodologies for primary cell assays will enable consistent and reproducible evaluation of this and other IRAK4 inhibitors, facilitating further research and drug development efforts targeting this critical inflammatory signaling node.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4-IN-25 in a Lipopolysaccharide (LPS) Challenge Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator of innate immunity. It plays a pivotal role in the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by stimuli such as lipopolysaccharide (LPS), IRAK4 functions as both a kinase and a scaffold protein. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3][4] The dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases.[1]
IRAK4-IN-25 is a potent and orally active inhibitor of IRAK4 with an IC50 of 7.3 nM. By targeting the kinase activity of IRAK4, this compound can effectively suppress the production of pro-inflammatory cytokines, making it a valuable tool for studying inflammatory responses and a potential therapeutic candidate for inflammatory and autoimmune disorders. It is important to note that while IRAK4 kinase inhibitors can significantly reduce inflammation, the scaffolding function of IRAK4 may still allow for some residual signaling.
These application notes provide a comprehensive guide to utilizing this compound in both in vitro and in vivo LPS challenge models to investigate its anti-inflammatory effects.
Mechanism of Action and Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This recognition triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade. This cascade results in the activation of key transcription factors like NF-κB and AP-1, which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound exerts its effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and blocking the downstream signaling events that lead to inflammatory cytokine production.
Data Presentation
The following tables summarize representative quantitative data from hypothetical in vitro and in vivo studies investigating the effect of this compound on LPS-induced inflammation.
Table 1: In Vitro Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages by this compound
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 15 ± 5 | 10 ± 4 |
| LPS (100 ng/mL) | - | 2500 ± 200 | 1800 ± 150 |
| LPS + this compound | 1 | 1875 ± 160 | 1350 ± 120 |
| LPS + this compound | 10 | 625 ± 50 | 450 ± 40 |
| LPS + this compound | 100 | 125 ± 20 | 90 ± 15 |
Data are presented as mean ± SD from a representative experiment.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Systemic Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 50 ± 10 | 30 ± 8 |
| LPS (1 mg/kg, i.p.) | - | 3000 ± 250 | 2200 ± 180 |
| LPS + this compound | 10 | 1500 ± 130 | 1100 ± 90 |
| LPS + this compound | 30 | 600 ± 50 | 440 ± 35 |
| LPS + this compound | 100 | 240 ± 30 | 176 ± 20 |
Data are presented as mean ± SD (n=8 mice per group). Blood was collected 2 hours post-LPS challenge.
Experimental Protocols
In Vitro LPS Challenge in Macrophages
This protocol describes the use of this compound to inhibit LPS-induced cytokine production in the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
Complete RPMI 1640 medium (containing 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMSO (vehicle)
-
Sterile PBS
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete medium to the desired final concentration (e.g., 100 ng/mL). Add 10 µL of the LPS solution to each well. For the unstimulated control, add 10 µL of medium.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until cytokine analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
In Vivo LPS Challenge in Mice
This protocol describes a common model to evaluate the in vivo efficacy of this compound in a systemic inflammation setting.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile PBS
-
Gavage needles
-
EDTA-coated tubes for blood collection
Protocol:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS).
-
Inhibitor Administration: Prepare the desired doses of this compound in the vehicle. Administer the inhibitor or vehicle orally (p.o.) by gavage.
-
LPS Challenge: One hour after dosing with the inhibitor, administer LPS intraperitoneally (i.p.) at a dose of 1 mg/kg. Prepare the LPS solution in sterile PBS.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 or 6 hours), collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma samples using commercial ELISA kits.
-
Optional Endpoints:
-
Pharmacokinetics: A separate cohort of animals can be used to determine the pharmacokinetic profile of this compound.
-
Tissue Analysis: Collect tissues (e.g., lung, liver, spleen) for histological analysis or to measure IRAK4 protein levels by Western blot to confirm target engagement.
-
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Irak4-IN-25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Irak4-IN-25. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as compound 38 in the originating publication, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a central regulator in the innate immune system.[2] It plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation of these receptors, IRAK4 is recruited to the MyD88 adapter protein, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. This compound exerts its effect by binding to the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and downstream inflammatory signaling.
Q2: What is the reported potency of this compound against its primary target, IRAK4?
This compound has a reported half-maximal inhibitory concentration (IC50) of 7.3 nM against IRAK4 in biochemical assays.[1]
Q3: Has the off-target profile of this compound been published?
As of the latest information available, a detailed, public kinase selectivity profile for this compound (compound 38) from a broad kinase panel screen has not been identified in the public domain. The original publication notes favorable in vitro safety and ADME profiles but does not provide specific data on off-target kinase interactions.[1] To characterize the selectivity of this compound, a comprehensive kinase screen is recommended.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Toxicity Observed in Cellular Assays
If you observe cellular phenotypes or toxicity that are inconsistent with IRAK4 inhibition, it is crucial to consider potential off-target effects.
Possible Cause: Inhibition of other kinases by this compound.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: To identify potential off-target interactions, it is highly recommended to screen this compound against a broad panel of kinases (kinome scan). This will provide quantitative data on its inhibitory activity against other kinases.
-
Dose-Response Analysis: Conduct careful dose-response experiments. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for IRAK4, it may be indicative of an off-target effect.
-
Use a Structurally Unrelated IRAK4 Inhibitor: As a control, test a different, structurally distinct IRAK4 inhibitor with a known selectivity profile. If the unexpected phenotype is not replicated with the control compound, it strengthens the possibility of an off-target effect of this compound.
-
Target Knockdown/Knockout Models: Utilize IRAK4 knockdown or knockout cell lines. If the observed phenotype persists in the absence of IRAK4, it is likely an off-target effect.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
You may find that the concentration of this compound required to achieve a cellular effect is significantly higher than its biochemical IC50.
Possible Causes:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, reducing its intracellular concentration.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the dose-response curve.
Troubleshooting Steps:
-
Assess Cell Permeability: Employ standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of this compound.
-
Investigate Efflux: Use cell lines with and without the expression of common efflux pumps (e.g., P-gp) or co-incubate with known efflux pump inhibitors to determine if this compound is a substrate.
-
Cellular Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is engaging with IRAK4 within the cell at the expected concentrations.
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical IRAK4 Inhibitor
Note: This table presents hypothetical data to illustrate how the selectivity profile of this compound could be presented. Specific off-target data for this compound is not currently available in the public domain.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| IRAK4 | >99% | 7.3 |
| IRAK1 | 75% | >100 |
| FLT3 | <10% | >1000 |
| c-KIT | <10% | >1000 |
| TAK1 | <10% | >1000 |
| Lck | <10% | >1000 |
Experimental Protocols
Protocol 1: KinomeScan™ for Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor using the DiscoverX KINOMEscan™ platform.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the desired final screening concentration.
-
Assay Principle: The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
Screening: The compound is typically screened at a concentration of 1 µM or 10 µM against a panel of several hundred kinases.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Results are often visualized in a tree-spot diagram to map the interactions across the human kinome.
Protocol 2: Cellular Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) can be used to verify the binding of this compound to IRAK4 in a cellular context.
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more thermally stable.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble IRAK4 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing Off-Target Effects of Kinase Inhibitors.
References
Technical Support Center: IRAK4-IN-25
Welcome to the technical support center for IRAK4-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions related to the experimental use of this compound, with a specific focus on strategies to improve its oral bioavailability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or inconsistent plasma exposure after oral gavage. | Poor aqueous solubility: Like many kinase inhibitors, this compound may have low solubility, limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] | Formulation Enhancement: Prepare an amorphous solid dispersion or utilize a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.[2][3] See Experimental Protocol 1 for formulation examples. |
| Poor membrane permeability: The compound may not efficiently cross the intestinal epithelium.[4] | Permeability Enhancement: Co-formulate with excipients known to enhance permeability. Lipid-based formulations can also improve transport across the gut wall. | |
| High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | Route of Administration Study: Conduct a pilot pharmacokinetic study comparing oral (PO) and intravenous (IV) administration to determine absolute bioavailability (%F). This will help differentiate absorption issues from metabolic clearance. | |
| High variability in plasma concentrations between subjects. | Inconsistent suspension/solution: If administered as a suspension, particle size and homogeneity can vary between doses, leading to inconsistent absorption. | Improve Vehicle Formulation: Ensure the compound is uniformly suspended using appropriate vehicles like 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with sonication before each dose. For better consistency, consider preparing a solution using co-solvents if solubility allows. |
| Food effect: The presence or absence of food in the animal's stomach can significantly alter GI physiology and drug absorption, a known issue for some IRAK4 modulators. | Standardize Feeding Protocol: Fast animals overnight before dosing to ensure a consistent baseline. If a food effect is suspected, perform a comparative study in fed and fasted states. | |
| Precipitation of the compound in aqueous vehicle before administration. | Low kinetic solubility: The compound may be soluble in a co-solvent system initially but precipitates when diluted into an aqueous environment for dosing. | Use of Surfactants/Polymers: Incorporate surfactants like Tween 80 or polymers like PEG300 into the formulation to maintain a stable dispersion or solution. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Publicly available data on the specific physicochemical properties of this compound, such as its aqueous solubility and permeability, is limited. However, it is described as an orally active, potent IRAK4 inhibitor. Many small molecule kinase inhibitors are characterized by low aqueous solubility and fall into the Biopharmaceutics Classification System (BCS) class II (low solubility, high permeability) or IV (low solubility, low permeability). Researchers should anticipate that this compound may present solubility challenges.
Q2: What is the IRAK4 signaling pathway that this compound inhibits?
A2: IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune response. It is a key component downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the "Myddosome" complex. Activated IRAK4 then phosphorylates other kinases, primarily IRAK1, which subsequently activates TRAF6. This cascade ultimately leads to the activation of transcription factors like NF-κB and MAPKs, driving the production of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 kinase activity blocks this entire cascade.
Q3: What are some starting-point formulation strategies for a poorly soluble compound like this compound?
A3: For early-stage in vivo studies, the goal is to achieve adequate and consistent exposure. Here are three common strategies, presented in a logical progression:
Q4: How does the bioavailability of other IRAK4 inhibitors compare?
A4: While specific data for this compound is not publicly available, examining related molecules provides a useful benchmark. For instance, another preclinical benzolactam IRAK4 inhibitor showed moderate oral bioavailability in mice, while a clinical candidate (a degrader) showed exposure that was sensitive to food intake, suggesting solubility-limited absorption.
| Compound | Type | Species | Oral Bioavailability (%F) | Key Finding | Reference |
| Compound 19 | Inhibitor | Mouse | 34% | Showed low plasma clearance and moderate oral availability. | |
| KT-474 | Degrader | Human | Not reported | Plasma exposure increased up to 2.57-fold with a high-fat meal, indicating solubility-limited absorption. | |
| AS2444697 | Inhibitor | Rat | High (qualitative) | Described as having high oral bioavailability in preclinical species. |
Experimental Protocols
Protocol 1: General Workflow for Evaluating a Novel Formulation of this compound in Mice
This protocol outlines a typical pharmacokinetic (PK) study to assess the oral bioavailability of a new this compound formulation.
1. Formulation Preparation (Example: Simple Suspension)
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% (w/v) HPMC and 0.2% (w/v) Tween 80 in sterile water.
-
Add a small amount of vehicle to the compound to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to create a uniform suspension.
-
Sonicate the suspension for 15 minutes prior to administration to ensure homogeneity.
2. Animal Handling and Dosing
-
Use adult C57BL/6 mice (8-10 weeks old).
-
Fast the mice for at least 4 hours (or overnight) before dosing, with water available ad libitum.
-
Administer the this compound formulation via oral gavage (PO) at the desired dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
3. Blood Sampling
-
Collect sparse or serial blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use submandibular or saphenous vein bleeding for intermediate time points. A terminal cardiac puncture can be used for the final time point.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Processing and Bioanalysis
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
5. Data Analysis
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irak4-IN-25
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of Irak4-IN-25 in Dimethyl Sulfoxide (DMSO). The following resources are designed to help users address common issues and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to its nature as a potent small molecule inhibitor, it exhibits good solubility in DMSO.[1] For optimal performance and stability, it is crucial to use anhydrous, high-purity DMSO.[1]
Q2: How should the lyophilized powder of this compound be stored upon receipt?
A2: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability. While the compound is generally stable at room temperature for the duration of shipping, adherence to recommended storage conditions is vital for preserving its activity over time.
Q3: What are the best practices for storing reconstituted this compound stock solutions in DMSO?
A3: For long-term storage, reconstituted stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C. This practice minimizes freeze-thaw cycles, which can degrade the compound. For short-term storage (up to one month), -20°C is acceptable.[1] It is also advisable to protect solutions from light.[1]
Q4: What are the primary factors that can affect the stability of this compound in DMSO?
A4: Several factors can impact the stability of this compound in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Many organic compounds are sensitive to photodegradation. It is recommended to store solutions in amber vials or protect them from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and may lead to compound precipitation or degradation over time.
Q5: My this compound solution in DMSO has changed color. What does this indicate?
A5: A change in the color of your stock solution can be an indicator of chemical degradation or oxidation. This may be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound if a color change is observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The compound's solubility limit may have been exceeded during freezing, or the DMSO absorbed moisture, reducing solubility. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. Ensure the final concentration in your aqueous experimental medium does not cause precipitation by performing serial dilutions in DMSO first. |
| Inconsistent or reduced compound activity in experiments. | The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light and moisture. | Discard the current stock and use a fresh, single-use aliquot. Always prepare new stock solutions with anhydrous DMSO and store them properly in aliquots at -80°C. |
| Variability in IC50 values between experimental runs. | In addition to compound stability, this can be caused by experimental variables such as inconsistent cell density, high cell passage number, or variations in serum concentration in the media. | Standardize your experimental protocol. Confirm the purity and identity of your this compound batch. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| The vial of powdered this compound appears empty. | This is common for small quantities of lyophilized compounds. The powder may be a thin film on the vial walls or cap. | Briefly centrifuge the vial to pellet all the powder at the bottom before adding the solvent. |
Stability Data of this compound in DMSO
The following table summarizes the expected stability of this compound in anhydrous DMSO under various storage conditions. This data is representative and should be confirmed by experimental analysis.
| Storage Condition | Concentration | Duration | % Remaining (Hypothetical) | Notes |
| -80°C | 10 mM | 6 months | >98% | Recommended for long-term storage. Aliquoting is essential. |
| -20°C | 10 mM | 1 month | >95% | Suitable for short-term storage. |
| 4°C | 10 mM | 1 week | ~90% | Not recommended for prolonged storage. |
| Room Temperature (25°C) | 10 mM | 24 hours | <85% | Significant degradation may occur. Avoid prolonged exposure. |
| Freeze-Thaw Cycles (-20°C to RT) | 10 mM | 5 cycles | ~92% | Minimize freeze-thaw cycles by aliquoting. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable compound with similar chromatographic properties)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene vials with screw caps
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 10 mM stock solution of the internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with 50:50 acetonitrile:water to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
-
Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Incubation and Sampling:
-
Store the vials at the designated temperatures.
-
At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare the sample for LC-MS analysis as described for the T0 sample.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Ratio at Tx / Ratio at T0) * 100
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune system, acting as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.
Caption: A simplified diagram of the MyD88-dependent IRAK4 signaling pathway.
Experimental Workflow for DMSO Stability Assessment
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of a compound in DMSO.
Caption: Experimental workflow for assessing compound stability in DMSO.
References
Technical Support Center: Troubleshooting Irak4-IN-25 Insolubility
For researchers, scientists, and drug development professionals utilizing the potent and selective IRAK4 inhibitor, Irak4-IN-25, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For optimal results, use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many organic compounds.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Gentle Warming: If the compound is heat-stable, gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. Avoid excessive heat, which may cause degradation.
-
Sonication: Sonication can also be an effective method to break up any clumps and facilitate dissolution.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this:
-
Step-wise Dilution: Perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer or medium. Avoid adding a small volume of concentrated stock directly into a large volume of aqueous solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically below 0.5%) to minimize solvent effects on your biological system.
-
Pre-warmed Medium: When preparing working solutions for cell-based assays, adding the DMSO stock to pre-warmed (37°C) medium while gently mixing can help maintain solubility.
Q4: How should I store my this compound stock solution to maintain its integrity?
A4: For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate observed in the DMSO stock solution upon thawing.
-
Possible Cause: The stock solution concentration may be too high, or the compound has come out of solution during the freezing process.
-
Solution:
-
Warm the vial to room temperature.
-
Vortex or sonicate the solution until the precipitate is fully redissolved.
-
Visually inspect the solution to ensure it is clear before use.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Problem: Immediate precipitation upon dilution into aqueous media.
-
Possible Cause: The aqueous solubility of this compound is being exceeded.
-
Solution:
-
Prepare an intermediate dilution of the DMSO stock in the aqueous medium. For example, first, dilute the 10 mM stock to 1 mM in the medium, mix well, and then perform the final dilution.
-
Ensure rapid and thorough mixing during each dilution step to avoid localized high concentrations of the compound.
-
Quantitative Solubility Data for IRAK4 Inhibitors
The solubility of small molecule inhibitors can be highly compound-specific. The following table summarizes the known solubility of this compound and other IRAK4 inhibitors to provide context.
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM[1] |
| Irak4-IN-8 | DMSO | 20 mg/mL (~45.26 mM) |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (~198.4 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 435.48 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance and appropriate laboratory glassware
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.35 mg of this compound.
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 435.48 g/mol * (1000 mg / 1 g) = 4.35 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution vigorously for 2-5 minutes. If the compound is not fully dissolved, use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath with intermittent vortexing.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Insolubility
References
Technical Support Center: Optimizing Irak4-IN-25 Concentration for IC50 Determination
Welcome to the technical support center for Irak4-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It functions by targeting the kinase activity of IRAK4, which is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2][3][4] By inhibiting IRAK4, this compound effectively blocks the downstream activation of signaling pathways that lead to the production of pro-inflammatory cytokines.[1]
Q2: What is the reported IC50 value for this compound?
A2: The reported IC50 value for this compound against IRAK4 is 7.3 nM. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and ATP concentrations.
Q3: What are the key considerations before starting an IC50 determination experiment for this compound?
A3: Before starting your experiment, it is crucial to consider the following:
-
Assay Format: Choose a suitable in vitro kinase assay format. Common formats include radiometric assays, fluorescence-based assays, and luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo).
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration that is close to the Michaelis-Menten constant (Km) of IRAK4 for ATP to obtain a more physiologically relevant and comparable IC50 value.
-
Enzyme Concentration: The concentration of the IRAK4 enzyme should be in the linear range of the assay to ensure that the initial velocity of the reaction is measured.
-
Compound Handling: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect enzyme activity.
Q4: What concentration range of this compound should I use for my initial experiment?
A4: For an initial range-finding experiment, it is recommended to use a wide range of concentrations to capture the full dose-response curve. A common approach is to perform serial dilutions, starting from a high concentration (e.g., 10 µM or 100 µM) and diluting down to the picomolar range. Given the known high potency of this compound, including concentrations in the low nanomolar range is critical.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Pipetting errors, especially with small volumes. Inconsistent mixing. | Use calibrated pipettes and practice good pipetting technique. Ensure thorough mixing of reagents in each well. |
| Cell plating inconsistency (for cell-based assays). | Ensure a homogenous cell suspension and use a consistent seeding density. | |
| No inhibition observed, or IC50 is much higher than expected | Degraded inhibitor. | Use a fresh aliquot of this compound or prepare a new stock solution. Store the stock solution as recommended by the supplier. |
| Incorrect ATP concentration. | If the ATP concentration is too high, it will outcompete the inhibitor, leading to a higher apparent IC50. Determine the Km of your IRAK4 enzyme for ATP and use an ATP concentration at or near the Km. | |
| Inactive enzyme. | Verify the activity of your IRAK4 enzyme using a known potent IRAK4 inhibitor as a positive control. | |
| Assay interference. | Some compounds can interfere with the assay signal (e.g., autofluorescence). Run a control with the inhibitor in the absence of the enzyme to check for interference. | |
| Very steep or very shallow dose-response curve | Inappropriate concentration range. | Adjust the concentration range of this compound to better define the top and bottom plateaus of the curve. A 10-point dilution series is often recommended. |
| Issues with curve fitting. | Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze the dose-response data. | |
| High background signal | Contaminated reagents. | Use fresh, high-quality reagents. |
| Autophosphorylation of the kinase. | If the kinase exhibits high levels of autophosphorylation, this can contribute to the background signal. Optimize the enzyme concentration to minimize this effect. |
Experimental Protocols
In Vitro IRAK4 Kinase Assay for IC50 Determination
This protocol provides a general framework. Specific reagent concentrations and incubation times may need to be optimized for your particular assay system.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Detection reagent (dependent on assay format, e.g., Kinase-Glo, ADP-Glo, or a phosphospecific antibody)
-
96-well or 384-well plates (white plates for luminescence assays)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilutions). Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add the IRAK4 enzyme to each well. The final concentration should be in the linear range of the assay.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well. The final ATP concentration should ideally be at its Km for IRAK4.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction (if necessary for your assay format).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Irak4-IN-25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Irak4-IN-25, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of IRAK4, a serine/threonine kinase crucial for signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4][5] By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This makes it a valuable tool for studying inflammatory and autoimmune diseases.
Q2: What is the potency of this compound?
A2: this compound has a reported IC50 of 7.3 nM for IRAK4 kinase activity. In cell-based assays, it has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α mRNA in immortalized mouse bone marrow-derived macrophages (BMDMs) with an IC50 of 1204 nM.
Q3: In which cell lines is this compound expected to be active?
A3: this compound is expected to be active in cell lines that express IRAK4 and rely on TLR or IL-1R signaling for their function. This includes various immune cells such as macrophages (e.g., BMDMs, THP-1), and may also include cancer cell lines where IRAK4 signaling is implicated in proliferation and survival, such as certain B-cell lymphomas and T-cell acute lymphoblastic leukemia.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is crucial for researchers to perform their own selectivity profiling. For any small molecule inhibitor, it is advisable to test its effects on closely related kinases or other relevant cellular targets to ensure that the observed phenotype is due to the inhibition of IRAK4.
Troubleshooting Guides
High Background or Noisy Data in Cell Viability Assays
Problem: You are observing high background signal or significant variability in your cell viability assays (e.g., MTT, CellTiter-Glo) when treating cells with this compound.
Possible Causes and Solutions:
-
Compound Precipitation: this compound may be precipitating in your culture medium at higher concentrations.
-
Solution: Visually inspect the culture wells for any precipitate. Determine the solubility of this compound in your specific culture medium. It may be necessary to use a lower concentration range or to dissolve the compound in a different solvent.
-
-
Interference with Assay Reagents: The chemical structure of this compound might interfere with the detection method of your viability assay.
-
Solution: Run a control experiment with cell-free medium containing this compound at various concentrations to see if it directly reacts with your assay reagents. If interference is observed, consider switching to an alternative cell viability assay that uses a different detection principle (e.g., from a metabolic-based assay to a luminescence-based ATP assay).
-
-
Cell Seeding Density: Inconsistent cell seeding can lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding and be precise with your seeding density. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
Unexpected Cytotoxicity in Control Cells
Problem: You are observing significant cell death in your vehicle control (e.g., DMSO-treated) cells.
Possible Causes and Solutions:
-
High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for your specific cell line.
-
Solution: Most cell lines can tolerate DMSO up to 0.5%, but some are more sensitive. Keep the final DMSO concentration consistent across all wells and as low as possible, ideally below 0.1%.
-
-
Cell Culture Conditions: Suboptimal culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can stress the cells and make them more susceptible to any treatment.
-
Solution: Regularly check your cell cultures for any signs of contamination. Ensure you are using the appropriate medium and supplements and that the incubator conditions are optimal.
-
Lack of Expected Inhibitor Effect
Problem: You are not observing the expected inhibition of a downstream marker (e.g., cytokine production) after treating with this compound.
Possible Causes and Solutions:
-
Incorrect Cell Model: The chosen cell line may not have an active IRAK4 signaling pathway or may not express the necessary receptors (TLRs, IL-1Rs).
-
Solution: Confirm the expression of IRAK4 and the relevant receptors in your cell line via techniques like Western blot or qPCR. Ensure that the pathway is functional by stimulating the cells with a known agonist (e.g., LPS for TLR4, IL-1β for IL-1R).
-
-
Compound Inactivity: The compound may have degraded.
-
Solution: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. You can also verify the compound's activity in a well-established positive control cell line.
-
-
Insufficient Incubation Time: The incubation time with the inhibitor may not be sufficient to see a downstream effect.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before stimulating the cells.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Conditions |
| IRAK4 IC50 | 7.3 nM | Biochemical Assay | N/A |
| TNF-α mRNA Inhibition IC50 | 1204 nM | Immortalized Mouse BMDM | 2 hr pre-incubation, followed by LPS stimulation for 16 hr |
Experimental Protocols
Cell Viability Assay (Using a Luminescence-Based ATP Assay)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add the luminescence-based ATP detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 for cytotoxicity.
Cytokine Measurement (ELISA or AlphaLISA)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL of IL-1β) for a specific duration (e.g., overnight).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IL-6) in the supernatant using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for cytokine inhibition.
Visualizations
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing cytotoxicity of this compound.
Caption: Troubleshooting decision tree for common issues with this compound experiments.
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irak4-IN-25
Welcome to the technical support center for Irak4-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 38 or PF-06426779) is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It functions by binding to the ATP-binding site of the IRAK4 kinase domain, thereby blocking its catalytic activity.[3] IRAK4 is a critical upstream kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[4][5] By inhibiting IRAK4, this compound effectively blocks the downstream activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Q2: What is the difference between IRAK4's kinase and scaffolding functions?
A2: IRAK4 possesses two distinct functions:
-
Kinase Function: This is the catalytic activity of the enzyme, where it phosphorylates downstream substrates, most notably IRAK1, to propagate the signaling cascade. This compound directly inhibits this function.
-
Scaffolding Function: IRAK4 also acts as a structural platform, facilitating the assembly of the "Myddosome" complex, which includes the adaptor protein MyD88 and other IRAK family members. This assembly is crucial for bringing signaling components into close proximity. It has been observed that inhibiting only the kinase activity may not be sufficient to completely halt signaling in all contexts, as the scaffolding function can sometimes allow for partial pathway activation.
Q3: What are the typical in vitro and cellular concentrations to use for this compound?
A3: The effective concentration of this compound varies between biochemical and cellular assays. The reported biochemical IC50 is approximately 7.3 nM. However, in cellular assays, higher concentrations are typically required. For example, the IC50 in bone marrow-derived macrophages (BMDMs) has been reported as 1204 nM. A cell-based IC50 of 12 nM has also been reported. It is always recommended to perform a dose-response curve in your specific cell system to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Higher EC50 in my cellular assay compared to the reported biochemical IC50, or weaker than expected inhibition.
This is a common observation when transitioning from a biochemical to a cellular environment. Several factors can contribute to this discrepancy.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Integrity | Ensure your this compound stock has not degraded. Use a fresh aliquot or prepare a new stock solution from powder. | Consistent activity with a freshly prepared compound. |
| Sub-optimal Stimulation | The potency of TLR ligands (e.g., LPS) can vary. Titrate your stimulus to find a concentration that gives a strong but sub-maximal response. This creates a better window to observe inhibition. | A robust, reproducible stimulation window that allows for clear measurement of inhibition. |
| Protein Binding | The inhibitor may bind to proteins in the cell culture medium (e.g., albumin in FBS), reducing the free concentration available to bind IRAK4. | Increased potency when using lower serum concentrations (if tolerated by the cells). |
| Cell Permeability & Efflux | The compound may have limited permeability into your specific cell type, or cells may actively remove it using efflux pumps (e.g., P-glycoprotein). | Varying potency across different cell lines. Efflux pump inhibitors could increase potency, confirming this mechanism. |
| High Cell Density | Very high cell densities can lead to rapid metabolism of the compound or sequestration, reducing its effective concentration. | Consistent results when using a standardized and appropriate cell seeding density. |
Issue 2: High background or high well-to-well variability in my cytokine ELISA.
High background and variability can mask the true effect of your inhibitor.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Culture Conditions | Cells, especially primary monocytes or macrophages, can become activated during isolation or plating. Allow cells a "rest" period after plating before treatment. | Lower background cytokine levels in unstimulated control wells. |
| Reagent Contamination | Mycoplasma or endotoxin contamination in cell culture reagents can activate TLRs. Use certified endotoxin-free reagents and test cultures for mycoplasma. | Reduced background and more consistent results across all wells. |
| Pipetting Errors | Inconsistent pipetting of small volumes is a major source of variability. Use calibrated pipettes and consider preparing master mixes for inhibitors and stimuli. | Decreased standard deviation between replicate wells. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, leading to concentration changes. Avoid using the outermost wells or fill them with sterile PBS/media. | More uniform results across the plate. |
Issue 3: Observed cytotoxicity at effective concentrations.
It is crucial to distinguish between targeted inhibition of inflammatory pathways and general cellular toxicity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | At high concentrations, the inhibitor might affect other kinases or cellular processes, leading to toxicity. | A clear separation between the concentration range for IRAK4 inhibition and the onset of cytotoxicity. |
| High DMSO Concentration | The final concentration of the vehicle (DMSO) may be toxic to cells. Keep the final DMSO concentration below 0.5% and include a vehicle-only control. | Healthy cells in the vehicle control group, confirming that the observed toxicity is compound-specific. |
| Cell Health Assay | The observed reduction in cytokines might be due to cell death rather than specific pathway inhibition. | A viability assay (e.g., MTT, CellTiter-Glo) run in parallel will show if the inhibitor concentration used is toxic. |
Data Presentation
Table 1: Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant IRAK4 | IC50 | 7.3 nM | |
| Cellular Assay | Bone Marrow-Derived Macrophages (BMDM) | IC50 | 1204 nM | |
| Cellular Assay | Human PBMC | IC50 | 12 nM |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Clearance (Cl) | Mouse | 12 mL/min/kg |
Experimental Protocols
Protocol 1: Cellular Assay for IRAK4 Inhibition (TNF-α Release)
This protocol describes how to measure the inhibitory effect of this compound on LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. Incubate for 2 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Inhibitor Pre-incubation: Add 50 µL of the 2X inhibitor dilutions or 2X vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Prepare a 4X solution of LPS in culture medium (e.g., 40 ng/mL for a final concentration of 10 ng/mL). Add 50 µL of the 4X LPS solution to all wells except the unstimulated controls (add 50 µL of medium to these).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Plot the results to determine the EC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol is for assessing the phosphorylation status of downstream targets like IκBα to confirm IRAK4 pathway inhibition.
Materials:
-
THP-1 cells (or other suitable cell line)
-
6-well cell culture plates
-
This compound
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents and equipment for SDS-PAGE and Western Blotting
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-Actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Seed cells (e.g., differentiated THP-1) in a 6-well plate. Pre-treat with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary anti-phospho-IκBα antibody overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., Actin) to ensure equal protein loading.
Visualizations
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-25 dose-response curve issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for issues encountered during dose-response experiments with the IRAK4 inhibitor, Irak4-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its primary mechanism of action is to bind to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream targets. This inhibition blocks the signal transduction from Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are crucial in the innate immune response and the production of pro-inflammatory cytokines.
Q2: My observed IC50 value for this compound in a cell-based assay is significantly higher than the reported biochemical IC50 of 7.3 nM. Why is this?
A2: It is common for the effective concentration in a cellular assay (EC50) to be higher than the biochemical IC50. This discrepancy can arise from several factors, including:
-
Cell permeability: The compound may have limited ability to cross the cell membrane to reach its intracellular target.
-
Protein binding: this compound can bind to proteins in the cell culture medium (e.g., albumin in Fetal Bovine Serum) or non-specifically to intracellular proteins, reducing the free concentration available to inhibit IRAK4.[1]
-
High intracellular ATP concentration: As an ATP-competitive inhibitor, the high levels of ATP within a cell can compete with this compound for binding to IRAK4, necessitating a higher inhibitor concentration for effective inhibition.[1]
-
Efflux pumps: Cells can actively transport the inhibitor out of the cytoplasm using efflux pumps like P-glycoprotein, thereby lowering its intracellular concentration.[1]
Q3: I am observing a "bell-shaped" or non-monotonic dose-response curve. What could be the cause?
A3: A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, can be caused by several factors:
-
Compound precipitation: At high concentrations, this compound may exceed its solubility limit in the assay medium and precipitate, leading to a lower effective concentration.[2]
-
Off-target effects: At higher doses, the inhibitor might engage other cellular targets, leading to unintended biological effects that counteract the inhibition of the IRAK4 pathway.
-
Cellular toxicity: High concentrations of the inhibitor or the solvent (DMSO) may induce cytotoxicity, leading to a decrease in the measured response (e.g., cytokine production) due to cell death. It is crucial to perform a parallel cytotoxicity assay to rule this out.
Q4: How should I prepare and handle this compound to avoid solubility issues?
A4: this compound has low aqueous solubility. To minimize precipitation, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working solutions, perform a serial dilution of the DMSO stock. It is critical to ensure thorough mixing at each step. To avoid the compound "crashing out," consider making an intermediate dilution in serum-free media or PBS before the final dilution in your complete cell culture medium.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) to prevent solvent-induced artifacts and cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide for Dose-Response Curve Issues
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell plating, pipetting errors, or incomplete mixing of the inhibitor. | Ensure a homogenous cell suspension and use a multichannel pipette for consistency. Calibrate pipettes regularly. Thoroughly mix all reagents, especially after adding the inhibitor. |
| Inconsistent IC50 values between experiments | Variations in cell passage number, cell health, reagent lot-to-lot variability (e.g., FBS, TLR ligands), or incubation times. | Use cells within a consistent and low passage number range. Monitor cell viability. Qualify new lots of critical reagents. Standardize all incubation times. |
| Shallow or steep dose-response curve | The range of inhibitor concentrations is too narrow or not centered around the IC50. In biochemical assays, enzyme or substrate concentrations may be suboptimal. | Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full sigmoidal curve. Optimize enzyme and substrate concentrations in biochemical assays. |
| Curve does not plateau at 100% inhibition | The inhibitor may not be potent enough to achieve full inhibition at the tested concentrations, or there may be a resistant subpopulation of cells. The compound may have limited solubility at high concentrations. | Test higher concentrations of the inhibitor, if solubility permits. Ensure the purity and integrity of the inhibitor stock. |
| Curve does not reach a zero-inhibition baseline | The inhibitor may have off-target effects at low concentrations, or there may be background signal in the assay. | Re-evaluate the lower range of your dilution series. Ensure you have proper negative (unstimulated) and vehicle controls to determine the baseline accurately. |
Experimental Protocols
Biochemical IRAK4 Kinase Assay for IC50 Determination
This protocol is adapted from commercially available kinase assay kits and provides a general framework for determining the biochemical IC50 of this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
This compound
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
96-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the kinase buffer. The final concentration should typically range from 1 µM to 0.01 nM.
-
Add inhibitor to plate: Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a 96-well plate. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.
-
Prepare master mix: Prepare a master mix containing the kinase buffer, ATP, and the IRAK4 substrate at 2x the final desired concentration.
-
Add master mix: Add an equal volume (e.g., 5 µL) of the master mix to each well.
-
Initiate reaction: Add the diluted IRAK4 enzyme to all wells except the "no enzyme" control.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Detect ADP formation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for IC50 Determination (Cytokine Secretion)
This protocol describes the inhibition of TLR-induced cytokine secretion in human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1).
Materials:
-
Human PBMCs or a relevant cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in complete cell culture medium.
-
Pre-treat with inhibitor: Add the diluted this compound to the cells and pre-incubate for 1-2 hours. Include a vehicle control (medium with DMSO).
-
Stimulate cells: Add the TLR ligand to all wells except the unstimulated control.
-
Incubate: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6-24 hours, depending on the cytokine).
-
Collect supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure cytokine levels: Quantify the amount of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of cytokine secretion for each this compound concentration relative to the stimulated vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
IRAK4 Signaling Pathway
References
minimizing Irak4-IN-25 experimental variability
Welcome to the technical support center for IRAK4-IN-25. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and addressing common challenges encountered when working with this potent IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of IRAK4, a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] By blocking IRAK4's ability to phosphorylate downstream targets, this compound effectively suppresses the activation of transcription factors like NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
Q2: What are the key differences between IRAK4's kinase and scaffolding functions, and how does this compound affect them?
IRAK4 has two main functions:
-
Kinase Function: This is the enzymatic activity where IRAK4 phosphorylates downstream proteins, most notably IRAK1, to propagate the inflammatory signal. This compound directly inhibits this catalytic activity.
-
Scaffolding Function: IRAK4 also serves as a crucial structural component for the assembly of the "Myddosome" complex, which brings together other signaling proteins like MyD88 and other IRAK family members. This assembly is vital for an efficient signaling cascade. While this compound primarily targets the kinase function, it's important to note that inhibiting only the kinase activity may not completely abolish all signaling, as the scaffolding function can sometimes permit partial pathway activation.
Q3: What are the recommended starting concentrations for in vitro and cell-based assays with this compound?
The effective concentration of this compound will vary depending on the assay format and cell type. Here are some general guidelines:
-
Biochemical Assays: The reported IC50 value for this compound against purified IRAK4 enzyme is approximately 7.3 nM.
-
Cell-Based Assays: For cell-based assays, such as measuring cytokine inhibition in peripheral blood mononuclear cells (PBMCs) or macrophages, a wider concentration range should be tested to determine the optimal effective concentration (EC50) for your specific experimental conditions. A starting point for a dose-response curve could range from 1 nM to 30 µM. In bone marrow-derived macrophages (BMDMs), a concentration of 50 nM has been shown to effectively inhibit IRAK4.
Q4: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical to ensure its stability and activity.
-
Solubility: this compound is soluble in DMSO. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This allows for smaller volumes to be added to your experimental setup, minimizing the final DMSO concentration.
-
Storage: Store the powdered compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 7.3 nM | Biochemical kinase assay |
Table 2: Cellular Activity of IRAK4 Inhibitors (General Guidance)
| Cell Type | Assay | Typical Effective Concentration | Key Considerations | Reference |
| Human PBMCs | LPS-induced TNF-α inhibition | 10 nM - 1 µM | Donor variability can influence response. | |
| Mouse BMDMs | IL-1β-induced cytokine production | 50 nM | Ensure complete differentiation of macrophages. | |
| Human Monocytes | R848-induced cytokine production | 12 nM (for a similar inhibitor) | Cell purity and activation state are critical. |
Table 3: Kinase Selectivity Profile of a Representative IRAK4 Inhibitor (IRAK4-IN-20)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Reference |
| IRAK4 | >99% | 3.55 | |
| IRAK1 | 85% | >100 | |
| FLT3 | <10% | >1000 | |
| c-KIT | <10% | >1000 | |
| TAK1 | <10% | >1000 | |
| Lck | <10% | >1000 |
Note: This data is for a structurally similar IRAK4 inhibitor and serves as a general guide to the expected selectivity profile. It is always recommended to perform your own selectivity profiling for your specific research needs.
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Cytokine Inhibition Assay
This protocol outlines the key steps for assessing the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines in response to a TLR agonist like Lipopolysaccharide (LPS).
-
Cell Seeding: Plate your cells of choice (e.g., human PBMCs or mouse macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. It is recommended to prepare these at 2x the final desired concentration. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C and 5% CO2.
-
Cell Stimulation: Add the TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) to the wells to stimulate cytokine production. Include unstimulated control wells that receive only medium.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 18-24 hours) to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in cytokine measurements between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during reagent addition, or "edge effects" on the plate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
Randomize the sample layout on the plate to minimize systematic errors.
-
Include "media only" and "unstimulated cells" controls to assess background levels.
-
Issue 2: Weaker than expected inhibition or a high IC50 value in the cellular assay.
-
Possible Cause:
-
Compound Instability: The this compound stock solution may have degraded.
-
Suboptimal Stimulation: The concentration of the TLR agonist may be too high, making it difficult to observe inhibition.
-
Cell Health: The cells may be unhealthy or stressed, leading to inconsistent responses.
-
Compound Bioavailability: The inhibitor may have poor cell permeability or be actively transported out of the cells.
-
-
Troubleshooting Steps:
-
Use a fresh aliquot of this compound or prepare a new stock solution.
-
Perform a dose-response curve with the TLR agonist to determine a sub-maximal stimulation concentration.
-
Perform a cell viability assay in parallel to ensure the inhibitor is not cytotoxic at the tested concentrations.
-
Increase the pre-incubation time with the inhibitor to allow for better cell penetration.
-
Issue 3: High background cytokine levels in unstimulated control wells.
-
Possible Cause:
-
Cell Activation: Primary cells like monocytes or macrophages can become activated during isolation and plating.
-
Contamination: Mycoplasma or endotoxin contamination in cell culture reagents can activate TLRs.
-
Serum Variability: Fetal Bovine Serum (FBS) can contain variable levels of activating factors.
-
-
Troubleshooting Steps:
-
Handle cells gently during isolation and allow them to rest after plating before starting the experiment.
-
Use certified endotoxin-free reagents and regularly test cell cultures for mycoplasma.
-
Consider testing different lots of FBS or using serum-free medium if compatible with your cell type.
-
Mandatory Visualizations
References
- 1. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Irak4-IN-25 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Irak4-IN-25. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder of this compound?
A1: Upon receipt, the solid powder of this compound should be stored at -20°C for long-term stability.[1] Keep the container tightly sealed to protect it from moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO.
Q3: How should I store the DMSO stock solution of this compound?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C. This will minimize freeze-thaw cycles, which can contribute to compound degradation. For short-term storage, -20°C is also acceptable.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may manifest as:
-
A decrease in the compound's potency in your biological assays.
-
The appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC or LC-MS).
-
A change in the color or clarity of the stock solution.
-
Precipitation in the stock solution, which could indicate either degradation or reduced solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent activity in assays | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture). | Prepare a fresh stock solution from the solid powder. Ensure proper storage of both solid and stock solutions (-20°C for solid, -80°C for aliquoted stock solutions, protected from light). |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration of the stock solution using a spectrophotometer or other analytical method. | |
| Precipitation observed in stock solution upon thawing | The compound's solubility limit in DMSO may have been exceeded, or the compound is precipitating out of solution after a freeze-thaw cycle. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. Always centrifuge the vial before use to pellet any undissolved material. |
| The DMSO used may have absorbed water, reducing the solubility of the compound. | Use high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption. | |
| Appearance of new peaks in HPLC/LC-MS analysis | The compound is degrading. | Review storage and handling procedures. Protect the compound from light and moisture. The primary degradation pathway for similar dihydropyridine compounds is oxidation, leading to aromatization of the dihydropyridine ring. |
Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Refer to Certificate of Analysis | Keep tightly sealed and protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months (general recommendation) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month (general recommendation) | Suitable for short-term storage. Protect from light. |
Disclaimer: The storage durations are general recommendations based on best practices for small molecule inhibitors. For specific stability data, it is recommended to consult the Certificate of Analysis provided by the supplier or to perform in-house stability studies.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 435.48 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 435.48 g/mol * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or sonicate for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use amber vials and store at -80°C.
Protocol for Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time at a specific storage temperature.
Materials:
-
10 mM stock solution of this compound in DMSO
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Initial Analysis (Time = 0): Immediately after preparing the fresh 10 mM stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area and retention time of the parent compound.
-
Storage: Store the remaining aliquots of the stock solution at the desired temperature (e.g., -20°C or -80°C), protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at Time = 0. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Simplified signaling pathway of IRAK4 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound stock solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
Irak4-IN-25 vs other IRAK4 inhibitors
An Objective Comparison of Irak4-IN-25 and Other IRAK4 Inhibitors for Researchers
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in innate immune signaling.[1] Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key component of the Myddosome complex, which orchestrates the inflammatory response.[2][3] Its essential role in activating downstream pathways, leading to the production of pro-inflammatory cytokines, has made it a prime therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain cancers.
This guide provides a comparative overview of this compound and other notable IRAK4 inhibitors, including Zimlovisertib (PF-06650833), BMS-986126, and Emavusertib (CA-4948), as well as the IRAK4 degrader KT-474. The comparison is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in evaluating these compounds.
The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88. This initiates the assembly of the "Myddosome," a signaling complex where IRAK4 is brought into close proximity, allowing for its trans-autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1, which subsequently recruits TRAF6, leading to the activation of downstream pathways like NF-κB and MAP kinases. This cascade culminates in the transcription and release of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other selected IRAK4-targeting compounds, comparing their potency and selectivity.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Type | Target | Assay Type | IC50 / DC50 (nM) | Source(s) |
|---|---|---|---|---|---|
| This compound | Inhibitor | IRAK4 | Biochemical | 7.3 | |
| Zimlovisertib (PF-06650833) | Inhibitor | IRAK4 | Biochemical | 0.2 | |
| IRAK4 | PBMC (TNF Release) | 2.4 | |||
| IRAK4 | Human Whole Blood | 8.8 | |||
| BMS-986126 | Inhibitor | IRAK4 | Biochemical | 5.3 | |
| TLR-dependent | PBMC (Cytokine Release) | 135 - 456 | |||
| Emavusertib (CA-4948) | Inhibitor | IRAK4 | Biochemical | 57 | |
| TLR-dependent | THP-1 Cells (Cytokine Release) | < 250 |
| KT-474 | Degrader (PROTAC) | IRAK4 | THP-1 Cells | 0.88 (DC50) | |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Highlight | Details | Source(s) |
|---|---|---|---|
| Zimlovisertib (PF-06650833) | Selective | >70% inhibition observed for IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at 200 nM. | |
| BMS-986126 | Highly Selective | >100-fold selective for IRAK4 over a panel of 214 other kinases. | |
| Emavusertib (CA-4948) | Selective | Over 500-fold more selective for IRAK4 compared to IRAK1. Also inhibits FLT3. |
| KT-474 | Degrader-specific | As a PROTAC, its primary mechanism is targeted degradation rather than competitive kinase inhibition, offering a different modality of selectivity. | |
Experimental Methodologies
Detailed protocols are essential for reproducing and comparing experimental findings. Below are generalized methodologies for key assays used to characterize IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay (General Protocol)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
-
Objective: To determine the IC50 value of an inhibitor against recombinant IRAK4 kinase.
-
Principle: The assay measures the phosphorylation of a specific substrate by IRAK4. The amount of product formed, typically ADP or a phosphorylated peptide, is quantified. Methods like ADP-Glo™ luminescent assays are common.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
Add the diluted inhibitor and the IRAK4 enzyme to the wells of the microplate. Allow a brief pre-incubation period.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, this involves a two-step process to deplete remaining ATP and then convert ADP to a luminescent signal).
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Cytokine Release Assay (General Protocol)
This assay measures the functional consequence of IRAK4 inhibition within a cellular context by quantifying the suppression of inflammatory cytokine production.
-
Objective: To determine the potency of an inhibitor in a cell-based model of TLR/IL-1R signaling.
-
Principle: Immune cells (like human PBMCs or the THP-1 monocytic cell line) are stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) to induce IRAK4-dependent cytokine production. The ability of the test inhibitor to block this production is measured.
-
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium
-
Test inhibitor (serially diluted)
-
TLR agonist (e.g., LPS, R848)
-
ELISA kit or other immunoassay for detecting cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Plate the cells (e.g., PBMCs or THP-1 cells) in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 60 minutes).
-
Stimulate the cells by adding a TLR agonist to induce cytokine production.
-
Incubate the plates for a period sufficient for cytokine accumulation (e.g., 5 to 24 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an appropriate method like ELISA.
-
Calculate the IC50 value based on the dose-dependent inhibition of cytokine release.
-
IRAK4 Inhibitor Evaluation Workflow
The development and validation of an IRAK4 inhibitor typically follow a structured workflow, progressing from initial biochemical screening to complex in vivo models. This ensures that a compound not only hits its intended target but also demonstrates the desired functional effect in a biological system.
Summary and Conclusion
The landscape of IRAK4-targeted therapeutics is diverse, offering different modalities and profiles for researchers.
-
This compound presents as a potent IRAK4 inhibitor with an IC50 of 7.3 nM and is noted for being orally active with low clearance, suggesting favorable pharmacokinetic properties for in vivo studies.
-
Zimlovisertib (PF-06650833) is a highly potent inhibitor with sub-nanomolar biochemical IC50 and low nanomolar activity in cellular assays, and it has been evaluated in clinical trials.
-
BMS-986126 is distinguished by its high selectivity for IRAK4 over other kinases, which can be advantageous for minimizing off-target effects in research applications.
-
Emavusertib (CA-4948) is an orally bioavailable inhibitor that also targets FLT3, making it a subject of investigation in hematologic malignancies.
-
KT-474 represents a different approach by inducing the degradation of the IRAK4 protein. This modality has the potential to eliminate both the kinase and scaffolding functions of IRAK4, possibly offering a more complete and durable pathway inhibition compared to traditional kinase inhibitors.
The choice of an IRAK4 inhibitor will depend on the specific research question, whether the focus is on maximal potency, selectivity, oral bioavailability for in vivo models, or exploring the differential effects of kinase inhibition versus protein degradation. The data and protocols provided in this guide offer a foundational resource for making an informed selection.
References
Validating IRAK4 Inhibition: A Comparative Guide to Irak4-IN-25 and Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of IRAK4 inhibitors, using Irak4-IN-25 as a prime example, by comparing its pharmacological effects to the phenotype observed in IRAK4 knockout (KO) genetic models. Such a comparison is crucial for confirming inhibitor specificity and understanding the full biological consequences of targeting the Interleukin-1 receptor-associated kinase 4 (IRAK4).
Introduction to IRAK4 Signaling and Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in innate immune signaling.[1][2] Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is essential for the activation of downstream pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[2][3] Its critical role makes it a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases.
This compound is a potent and selective inhibitor of IRAK4, with a reported IC50 of 7.3 nM. By blocking the kinase activity of IRAK4, this compound is expected to mimic the phenotype of IRAK4 genetic knockout, thereby reducing the inflammatory response. This guide outlines the experimental strategies to rigorously test this hypothesis.
Comparative Data Summary
The following table summarizes the expected comparative outcomes between wild-type (WT) cells/animals, IRAK4 knockout (KO) models, and WT models treated with this compound following stimulation with a TLR ligand such as lipopolysaccharide (LPS).
| Parameter | Wild-Type (WT) + LPS | IRAK4 Knockout (KO) + LPS | WT + this compound + LPS | Supporting Evidence |
| IRAK1 Phosphorylation (Thr209) | High | Absent | Low / Absent | IRAK4 directly phosphorylates IRAK1.[2] Inhibition or absence of IRAK4 prevents this activation step. |
| IκBα Degradation | High | Low / Absent | Low / Absent | IRAK4 signaling leads to NF-κB activation, which requires IκBα degradation. |
| p38 MAPK Phosphorylation | High | Low / Absent | Low / Absent | The MAPK pathway is a key downstream effector of IRAK4 signaling. |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | High | Low / Absent | Low / Absent | IRAK4 is critical for the production of these cytokines in response to TLR stimulation. |
| In Vivo Response to LPS Challenge | High (e.g., cytokine storm, mortality) | Resistant | Protected | IRAK4-deficient mice are resistant to LPS-induced shock. |
Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the processes involved in validating this compound, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro IRAK4 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Inhibitor Titration: Serially dilute this compound in DMSO and add to the reaction wells. Include a no-inhibitor control (DMSO only).
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of IRAK4 Signaling
-
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of IRAK4.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., mouse bone marrow-derived macrophages or human THP-1 cells) and pre-treat with this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR ligand (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies) and probe with primary antibodies against p-IRAK1 (Thr209), total IRAK1, p-p38, total p38, IκBα, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Cytokine Profiling
-
Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines.
-
Methodology:
-
Cell Stimulation: Isolate splenocytes from wild-type and IRAK4 KO mice. Pre-treat wild-type splenocytes with this compound or vehicle.
-
LPS Challenge: Stimulate the cells with LPS (e.g., 1-10 µg/mL) for a longer duration (e.g., 12-24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA: Quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo LPS Challenge
-
Objective: To evaluate the protective effect of this compound against LPS-induced systemic inflammation in vivo.
-
Methodology:
-
Animal Groups: Use wild-type and IRAK4 KO mice.
-
Treatment: Administer this compound or vehicle to the wild-type mice via an appropriate route (e.g., oral gavage) prior to the LPS challenge.
-
LPS Injection: Inject a sub-lethal or lethal dose of LPS intraperitoneally.
-
Monitoring: Monitor the animals for signs of endotoxic shock (e.g., temperature drop, lethargy) and survival over a set period.
-
Cytokine Analysis: Collect blood samples at various time points post-LPS injection to measure serum cytokine levels via ELISA.
-
Conclusion
The parallel analysis of a selective inhibitor like this compound and a corresponding knockout model provides the most rigorous validation of on-target activity. A high degree of concordance between the pharmacological and genetic inhibition of IRAK4, as outlined in the expected outcomes, would strongly support the specificity of this compound. This comprehensive approach, combining in vitro biochemical assays with cellular and in vivo functional readouts, is essential for the confident progression of IRAK4 inhibitors in drug development pipelines.
References
- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-25 Specificity Compared to IRAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators of innate immune signaling, playing a pivotal role in inflammatory responses. Among the four members of this family, IRAK4 and IRAK1 are the only catalytically active kinases and have emerged as key therapeutic targets for a spectrum of inflammatory diseases, autoimmune disorders, and cancers. This guide provides an objective comparison of the specificity of the IRAK4 inhibitor, IRAK4-IN-25, with that of selective IRAK1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to IRAK Signaling
The IRAK signaling cascade is initiated by the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4, considered the master regulator of this pathway, then phosphorylates and activates IRAK1. This phosphorylation event triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. Given their distinct roles, with IRAK4 acting upstream of IRAK1, the development of specific inhibitors for each is a key strategy in modulating the inflammatory response.
IRAK Signaling Pathway
Caption: Simplified IRAK signaling pathway highlighting the points of intervention for IRAK4 and IRAK1 inhibitors.
Comparative Kinase Inhibitor Specificity
The therapeutic utility of a kinase inhibitor is intrinsically linked to its specificity. High selectivity for the intended target minimizes off-target effects and associated toxicities. The following tables summarize the biochemical potency and selectivity of this compound in comparison to representative IRAK1 inhibitors.
Table 1: Biochemical Potency of IRAK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | IRAK4 | 7.3 | [1] |
| BAY-1834845 (Zabedosertib) | IRAK4 | 3.55 | [2] |
| JH-X-119-01 | IRAK1 | 9 | [3][4] |
| JH-X-119-01 | IRAK4 | >10,000 | [3] |
| Pacritinib | IRAK1 | 6 | |
| Pacritinib | IRAK4 | 177 |
Table 2: Kinome Scan Selectivity Profile of JH-X-119-01
A KINOMEscan™ was performed to assess the selectivity of JH-X-119-01 against a panel of 468 kinases at a concentration of 1 µM. The results demonstrate exceptional selectivity.
| Inhibitor | Concentration | Number of Kinases Tested | Off-Target Kinases with Significant Inhibition | Selectivity Score (S(10) at 1µM) | Reference |
| JH-X-119-01 | 1 µM | 468 | YSK4 (IC50 = 57 nM), MEK3 | 0.01 |
Note: While a full kinome scan for this compound is not publicly available, the primary literature describes it as having "favorable in vitro safety and ADME profiles" and being developed with the aim of "minimal off-target kinase interactions". For a representative profile of a highly selective IRAK4 inhibitor, BAY-1834845 (Zabedosertib) was shown to have a very promising kinase selectivity profile in a KINOMEscan.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and IRAK1 inhibitors.
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Example Protocol (ADP-Glo™ Luminescent Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound or an IRAK1 inhibitor) in DMSO, followed by dilution in the reaction buffer.
-
Prepare a solution of purified recombinant IRAK1 or IRAK4 kinase in reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein) and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase solution.
-
Add the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome-wide Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of an inhibitor against a large panel of kinases.
Workflow for Kinase Inhibitor Profiling:
Caption: A conceptual workflow for assessing kinase inhibitor specificity using a competition binding assay like KINOMEscan™.
Methodology Overview:
The KINOMEscan™ platform (DiscoverX) utilizes a competition binding assay. A test compound is incubated with a panel of human kinases that are individually expressed as fusions to a proprietary tag and immobilized on a solid support. A tagged, broad-spectrum kinase inhibitor is then added. The amount of the tagged inhibitor bound to each kinase is quantified (e.g., via qPCR of the tag). If the test compound binds to a kinase, it will prevent the binding of the tagged inhibitor, resulting in a reduced signal. The results are reported as the percentage of the control, and a lower percentage indicates stronger binding of the test compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular context.
Methodology Overview:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein (IRAK1 or IRAK4) remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein, confirming target engagement.
Conclusion
The available data indicates that this compound is a potent inhibitor of IRAK4. For a comprehensive understanding of its specificity, comparison with highly selective IRAK1 inhibitors like JH-X-119-01 is crucial. JH-X-119-01 demonstrates exceptional selectivity for IRAK1 over IRAK4 and across the broader kinome. This high degree of specificity is a desirable characteristic for a chemical probe or a therapeutic candidate, as it reduces the potential for off-target effects. In contrast, compounds like Pacritinib show a lesser degree of selectivity between IRAK1 and IRAK4. The choice between a highly selective IRAK4 inhibitor, a selective IRAK1 inhibitor, or a dual inhibitor will depend on the specific therapeutic hypothesis and the desired pharmacological outcome in a given disease context. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor specificity, a critical step in the development of targeted therapies.
References
A Head-to-Head In Vivo Comparison of IRAK4 Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of IRAK4-targeted therapies, this guide offers an objective in vivo comparison of key inhibitors. We delve into the experimental data that underpins our understanding of their efficacy and provide detailed methodologies for the critical experiments cited.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical node in the innate immune signaling pathways.[1][2] Downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is a central component of the Myddosome complex, where it activates IRAK1 and initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1.[3][4] This leads to the production of pro-inflammatory cytokines and chemokines, making IRAK4 a compelling therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and cancers.[5]
This guide provides a comparative analysis of prominent IRAK4 inhibitors that have been evaluated in in vivo models, with a focus on their differential effects on inflammation and tumor growth. We will explore both small molecule kinase inhibitors and targeted protein degraders, presenting available preclinical data to inform research and development decisions.
The IRAK4 Signaling Pathway
The binding of ligands to TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to form the Myddosome complex, where it becomes activated through autophosphorylation. Activated IRAK4 subsequently phosphorylates IRAK1, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB. These transcription factors regulate the expression of genes involved in inflammation, cell survival, and proliferation. In certain cancers, such as activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL), mutations in MyD88 (e.g., L265P) or the overexpression of IRAK4 lead to the constitutive activation of this pathway, which drives the growth of malignant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to IRAK4 Inhibitors: An In-depth Look at Irak4-IN-25 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the IRAK4 inhibitor, Irak4-IN-25, alongside other prominent alternatives. This document provides a summary of their performance based on available experimental data, details on experimental protocols, and visualizations of key biological pathways and workflows.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways. Positioned at the apex of the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is a key therapeutic target for a multitude of inflammatory diseases and cancers. Its inhibition can effectively dampen aberrant inflammatory responses. This guide focuses on this compound, a potent IRAK4 inhibitor, and provides a comparative overview with other well-characterized inhibitors in the field.
Data Presentation: Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the reported biochemical and cellular potencies of this compound and selected alternative IRAK4 inhibitors. It is important to note that direct comparisons of IC50 values should be approached with caution, as they can vary based on the specific assay conditions, reagents, and cell types used.
| Compound Name | Alternative Names | Target(s) | Reported IC50 | Assay Type | Reference |
| This compound | Compound 38 | IRAK4 | 7.3 nM | Biochemical | [1] |
| Zabedosertib | BAY 1834845 | IRAK4 | 3.55 nM | Biochemical | [2] |
| Zimlovisertib | PF-06650833 | IRAK4 | 0.2 nM | Cellular (unspecified) | [3] |
| 2.4 nM | Cellular (PBMC) | [3] | |||
| Emavusertib | CA-4948 | IRAK4, FLT3 | 57 nM | Biochemical (FRET) | [4] |
| <250 nM | Cellular (THP-1, cytokine release) |
Reproducibility of this compound Experiments
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams have been generated.
Caption: IRAK4 signaling pathway and point of inhibition.
References
The Kinase Selectivity Profile of IRAK4 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a therapeutic agent is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors against a broad panel of kinases, supported by experimental data and detailed methodologies.
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a variety of inflammatory and autoimmune diseases.[1][2] The development of highly selective IRAK4 inhibitors is crucial for minimizing off-target toxicities and achieving a favorable therapeutic window.[1] This guide examines the selectivity profiles of several notable IRAK4 inhibitors, providing a framework for comparison and evaluation.
Comparative Selectivity Data
The following table summarizes the inhibitory activity of various IRAK4 inhibitors against a selection of kinases. The data highlights the high selectivity of these compounds for IRAK4, with significantly lower potency against other kinases.
| Kinase | Irak4-IN-20 (% Inhibition @ 1µM) | HS-243 (% Inhibition @ 10µM) | PF-06426779 (Selectivity) | IRAK-1/4 Inhibitor I (IC50) |
| IRAK4 | >99% | 98.6% | IC50 = 1 nM | 0.2 µM |
| IRAK1 | 85% | 99.35% | >100x selective over IRAK1 | 0.3 µM |
| FLT3 | <10% | - | - | >10 µM |
| c-KIT | <10% | - | - | >10 µM |
| TAK1 | <10% | Minimally Inhibited | - | - |
| Lck | <10% | - | - | >10 µM |
Data for Irak4-IN-20 from Benchchem[1]. Data for HS-243 from NIH[3]. Data for PF-06426779 from PubMed Central. Data for IRAK-1/4 Inhibitor I from Selleckchem.
Experimental Protocols
The determination of kinase selectivity profiles involves robust and standardized biochemical assays. The following methodologies are representative of the protocols used to generate the data presented above.
General Kinase Inhibition Assay (ADP-Glo™ Format)
This widely used assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Reagent Preparation:
-
Thaw all assay components, including kinase assay buffer, ATP, substrate, and the specific IRAK4 enzyme, on ice.
-
Prepare a 1x kinase assay buffer by diluting a 5x stock solution with distilled water.
-
Prepare a master mix containing the 1x kinase assay buffer, ATP, and the appropriate substrate.
Assay Procedure:
-
Dispense the master mix into the wells of a 96-well or 384-well plate.
-
Add the test inhibitor (e.g., Irak4-IN-25) dissolved in a suitable solvent (typically DMSO) to the designated wells. Control wells receive the solvent alone.
-
To initiate the kinase reaction, add the diluted IRAK4 kinase to the wells containing the test inhibitor and positive controls. "Blank" wells receive buffer instead of the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Following a final 30-minute incubation, record the luminescence. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
LanthaScreen® Eu Kinase Binding Assay
This assay format measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competing inhibitor.
Assay Setup:
-
Add the test compound to the assay plate.
-
Add a mixture of the IRAK4 kinase and a europium-labeled anti-tag antibody.
-
Add the kinase tracer.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for Irak4-IN-25
Disclaimer: This document is intended for informational purposes for research professionals and is based on available safety data for similar compounds. A specific Safety Data Sheet (SDS) for Irak4-IN-25 was not located; therefore, these guidelines are derived from the SDS for the closely related IRAK4 inhibitor, Zabedosertib, and general best practices for handling potent chemical compounds.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent and orally active IRAK4 inhibitor used in research on inflammatory and autoimmune disorders.
Hazard Identification and Precautionary Measures
While some safety data sheets for related compounds may classify them as non-hazardous, it is prudent to handle all novel research chemicals with a high degree of caution.[1] Related IRAK4 inhibitors have been categorized as potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[2] Therefore, this compound should be handled as a potentially hazardous substance.
Key Precautionary Measures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid Ingestion: Do not eat, drink, or smoke in areas where the compound is handled.
-
Environmental Protection: Prevent release into the environment, including drains, water sources, or soil.[2]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the most critical line of defense when handling this compound. All personnel must be trained on the proper use and disposal of PPE.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly. |
| Body Protection | Wear a lab coat or impervious clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a full-face respirator. |
Operational and Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the research.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood with adequate exhaust ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Weighing: If weighing the solid compound, perform this task within a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all work surfaces.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum to avoid dust generation.
-
Collect: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and collect all cleaning materials as hazardous waste.
Waste Disposal:
-
Classification: Treat all waste containing this compound (solid compound, solutions, contaminated PPE, and cleaning materials) as hazardous chemical waste.
-
Containers: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Procedure: Do not dispose of this compound down the drain or in regular trash. All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Contact your institution's EHS department for specific procedures.
Visual Workflow Diagrams
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: PPE Donning and Doffing Procedure.
Caption: Step-by-Step Spill Response Plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
